molecular formula C8H10N4O2 B1377079 methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1423033-21-9

methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Número de catálogo: B1377079
Número CAS: 1423033-21-9
Peso molecular: 194.19 g/mol
Clave InChI: BBHROVVIRDUHCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 1-(3-cyanopropyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-14-8(13)7-6-12(11-10-7)5-3-2-4-9/h6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHROVVIRDUHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Infrared Spectroscopic Profiling of Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and structural validation of functionalized 1,2,3-triazoles are foundational to modern drug discovery and bioconjugation. Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a highly versatile intermediate, combining a rigid heteroaromatic core with two orthogonal reactive handles: a methyl ester and an aliphatic nitrile. This whitepaper provides an in-depth technical framework for the Fourier Transform Infrared (FTIR) spectroscopic characterization of this molecule. By detailing the mechanistic causality behind its vibrational modes and establishing a self-validating experimental protocol, this guide empowers researchers to achieve high-fidelity structural confirmation.

Molecular Architecture & Spectroscopic Causality

The diagnostic power of FTIR spectroscopy lies in its ability to probe the specific vibrational dynamics of distinct structural domains. For methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate, the molecular architecture dictates three primary spectroscopic signatures:

  • The 1,2,3-Triazole Core: Formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this rigid ring exhibits characteristic in-plane ring stretching (C=C and N=N) near 1443 cm⁻¹ [1]. The isolated aromatic proton on the triazole ring (C5-H) produces a weak but distinct C-H stretching vibration in the 3037–3143 cm⁻¹ region [2].

  • The Methyl Carboxylate Domain: The ester carbonyl (C=O) is directly conjugated to the electron-withdrawing triazole ring. While standard aliphatic esters absorb near 1740–1750 cm⁻¹, the conjugation with the heteroaromatic system slightly delocalizes the pi-electrons, shifting the C=O stretch to a highly diagnostic window of 1726–1737 cm⁻¹ [3].

  • The Cyanopropyl Linker: The aliphatic chain provides standard sp³ C-H stretching modes (2850–2970 cm⁻¹). More importantly, the terminal nitrile group (C≡N) acts as a pristine spectroscopic tag. It absorbs in the "silent region" of the IR spectrum (2240–2260 cm⁻¹) [4], free from interference by most other organic functional groups.

Quantitative Data: FTIR Absorption Bands

To facilitate rapid spectral interpretation, the quantitative vibrational data for the target molecule is structured in the table below.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityDiagnostic Significance
Triazole Ring C-H stretching (aromatic)3037 - 3143Weak to MediumConfirms formation of the heteroaromatic ring.
Triazole Ring C=C / N=N stretching1440 - 1465Medium to StrongCore structural marker of the 1,2,3-triazole system.
Methyl Ester C=O stretching1726 - 1737Very StrongIndicates the conjugated carboxylate group.
Methyl Ester C-O stretching1220 - 1250StrongSecondary confirmation of the ester moiety.
Cyanopropyl C≡N stretching2240 - 2260Sharp, MediumResides in the "silent region"; confirms nitrile presence.
Cyanopropyl C-H stretching (aliphatic)2850 - 2970MediumConfirms the propyl linker chain.

Self-Validating Experimental Protocols

A robust analytical workflow requires that the synthesis and subsequent characterization act as a closed, self-validating loop. The following protocols detail not just the steps, but the causality behind the experimental choices.

Protocol A: CuAAC Synthesis & In-Process Monitoring

CuAAC_Synthesis Azide 4-Azidobutyronitrile (Azide Donor) Product Methyl 1-(3-cyanopropyl)- 1H-1,2,3-triazole-4-carboxylate Azide->Product Cycloaddition Alkyne Methyl Propiolate (Alkyne Acceptor) Intermediate Copper(I) Acetylide Complex Alkyne->Intermediate Deprotonation & Cu Insertion Catalyst CuSO4 + Na Ascorbate (Cu(I) Catalyst) Catalyst->Intermediate Active Cu(I) Intermediate->Product Ring Closure

Fig 1: CuAAC synthesis pathway for methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-azidobutyronitrile (1.0 eq) and methyl propiolate (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The t-BuOH/H₂O cosolvent system maximizes the solubility of both the organic substrates and the inorganic catalytic salts, ensuring a homogeneous catalytic cycle and preventing premature precipitation of the copper acetylide intermediate.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from stable Cu(II) salts. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(I) is exposed to atmospheric oxygen.

  • Reaction & Monitoring: Stir at room temperature for 12 hours. Withdraw a 10 µL aliquot, evaporate the solvent, and perform an ATR-FTIR scan.

    • Self-Validation Check: The starting materials possess highly distinct IR signatures: the azide asymmetric stretch at ~2100 cm⁻¹ and the terminal alkyne C≡C-H stretch at ~3293 cm⁻¹ [5]. The complete disappearance of these two bands provides unambiguous confirmation that the cycloaddition has reached completion.

  • Isolation: Extract the aqueous mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure triazole product.

Protocol B: High-Fidelity Solid-State FTIR Acquisition

FTIR_Workflow Prep Sample Prep (KBr Pellet) Acq Spectral Acquisition (4000-400 cm⁻¹) Prep->Acq Process Baseline Correction & Normalization Acq->Process Assign Band Assignment (C=O, C≡N, Triazole) Process->Assign

Fig 2: Standardized FTIR spectroscopic workflow for solid-state triazole characterization.

Step-by-Step Methodology:

  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for a minimum of 2 hours.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture will produce a broad, intense O-H stretching band centered around 3400 cm⁻¹. This artifact can easily obscure the critical, albeit weak, aromatic C-H stretch of the triazole ring at 3037–3143 cm⁻¹, leading to false-negative structural validations.

  • Pellet Pressing: Triturate 1–2 mg of the purified triazole with 100 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is achieved. Transfer to a die and apply 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Spectral Acquisition: Place the pellet in the FTIR spectrometer sample compartment. Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction to account for any light scattering caused by micro-fractures in the KBr pellet.

Diagnostic Utility in Drug Development

For drug development professionals, methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is not merely an end-product, but a bifunctional scaffold. The ester group can undergo saponification to yield a carboxylic acid or amidation to generate diverse library members. Simultaneously, the nitrile group can be reduced to a primary amine or converted into an amidoxime or tetrazole bioisostere.

FTIR spectroscopy serves as the ideal, non-destructive analytical tool for monitoring these downstream transformations. The distinct separation of the ester C=O stretch (~1730 cm⁻¹) and the nitrile C≡N stretch (~2250 cm⁻¹) allows chemists to track the selective modification of one functional handle without perturbing the other, ensuring high-throughput synthetic fidelity in medicinal chemistry campaigns.

References

  • "1,2,3 -triazole experimental structure function I(Q)", ResearchGate.
  • "FT-IR spectrum of derivative (5a)", ResearchGate.
  • "Click-based synthesis of triazolobithiazole ΔF508-CFTR correctors for cystic fibrosis", UC San Francisco Previously Published Works.
  • "Zinc(II)-Mediated Nitrile–Amidoxime Coupling Gives New Insights into H+-Assisted Generation of 1,2,4-Oxadiazoles", ACS Publications.
  • "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions", PMC.

An In-depth Technical Guide to the Formation of Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the synthetic pathway and mechanistic underpinnings for the formation of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a self-validating and authoritative resource.

Introduction: The Significance of the 1,2,3-Triazole Core

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is prized for its high chemical stability, aromatic character, and capacity for hydrogen bonding.[3] These properties make it an excellent and stable linker in complex molecular architectures, often serving as a bioisostere for the amide bond.[3][4] The specific compound, methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate, serves as a valuable building block for the synthesis of novel therapeutic agents, with potential applications in oncology and infectious diseases.[1]

Core Mechanism of Formation: The [3+2] Cycloaddition

The formation of the 1,2,3-triazole ring is fundamentally a [3+2] cycloaddition reaction between an azide and an alkyne.[1][5] While the thermal Huisgen 1,3-dipolar cycloaddition can achieve this, it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which is undesirable for targeted synthesis.[6][7]

The Superiority of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][6][8][9][10] This catalytic variant offers remarkable advantages:

  • Accelerated Reaction Rates: The copper catalyst can accelerate the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[6]

  • High Regioselectivity: It exclusively yields the 1,4-disubstituted regioisomer, eliminating the need for tedious separation of isomers.[3][6]

  • Mild Reaction Conditions: The reaction proceeds efficiently under aqueous conditions, at room temperature, and across a broad pH range (4-12).[6][8]

  • High Yields and Purity: CuAAC reactions are known for their high yields, and the products can often be isolated with simple filtration or extraction, avoiding the need for column chromatography.[6][8]

For the synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate, the two key reactants are:

  • The Azide: 4-azidobutanenitrile

  • The Alkyne: Methyl propiolate

The Catalytic Cycle

The mechanism of the CuAAC reaction is a stepwise process that significantly lowers the activation energy barrier compared to the concerted thermal cycloaddition.[11] While the precise nature of the active catalytic species can be complex and involve multiple copper centers,[3][12][13] a widely accepted mechanistic cycle is illustrated below.

  • Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne, methyl propiolate. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (if present) to form a highly reactive copper(I) acetylide intermediate.[8][12]

  • Coordination of the Azide: The azide, 4-azidobutanenitrile, then coordinates to the copper center.

  • Cyclization: A subsequent cyclization step occurs, leading to the formation of a six-membered copper-containing intermediate.[8]

  • Rearrangement and Protonation: This intermediate undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product.[8][12]

  • Catalyst Regeneration: The final step involves the release of the triazole product and the regeneration of the active copper(I) catalyst for the next cycle.

Below is a visualization of the catalytic cycle for the formation of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate.

CuAAC_Mechanism R_alkyne Methyl Propiolate (HC≡CCO₂CH₃) Cu_acetylide Copper(I) Acetylide [Cu-C≡CCO₂CH₃] R_alkyne->Cu_acetylide + Cu(I) R_azide 4-Azidobutanenitrile (N₃(CH₂)₃CN) Complex Azide-Copper Acetylide Complex R_azide->Complex CuI Cu(I) Catalyst CuI->Cu_acetylide Cu_acetylide->Complex Intermediate Six-membered Cu-Triazolide Intermediate Complex->Intermediate Cyclization Product Methyl 1-(3-cyanopropyl)-1H- 1,2,3-triazole-4-carboxylate Intermediate->Product Protonation Product->CuI Catalyst Regeneration Synthesis_Workflow start Start reactants Dissolve Methyl Propiolate & 4-Azidobutanenitrile in t-BuOH/H₂O start->reactants reaction Add Catalyst Solution to Reactants Stir at Room Temperature reactants->reaction catalyst Prepare CuSO₄/Sodium Ascorbate Solution in H₂O catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Ethyl Acetate Extraction monitoring->workup Reaction Complete purification Purify by Recrystallization or Column Chromatography workup->purification product Pure Product purification->product

Sources

Methodological & Application

Application Note: Chemoselective Hydrolysis of Methyl 1-(3-Cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Late-stage functionalization, API synthesis, and preparation of 1,2,3-triazole-4-carboxylic acid building blocks.

Executive Summary

The 1,2,3-triazole ring is a highly stable, versatile pharmacophore widely utilized in medicinal chemistry as an amide bioisostere and a rigid linker[1]. A frequent synthetic requirement in drug development is the chemoselective hydrolysis of a triazole-bound ester in the presence of other base-sensitive functional groups, such as aliphatic nitriles.

This application note details a robust, self-validating protocol for the selective saponification of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate to 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid . By leveraging mild alkaline conditions (LiOH in a THF/MeOH/H2O solvent system), the protocol ensures quantitative cleavage of the methyl ester while completely suppressing the premature hydration or hydrolysis of the cyano group[2].

Mechanistic Rationale & Chemoselectivity

The fundamental challenge in this transformation is the kinetic differentiation between two hydrolyzable moieties: the methyl ester and the aliphatic nitrile. Nitrile hydrolysis to amides and subsequent carboxylic acids is a persistent side-reaction during ester cleavage[3].

  • Ester Hydrolysis (B_AC2 Mechanism): Proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. The activation energy is relatively low, especially when coordinated by a Lewis acidic cation like Li⁺.

  • Nitrile Hydration: The sp -hybridized carbon of the nitrile is less electrophilic than the sp2 carbonyl carbon. Hydration to the primary amide typically requires higher activation energy (e.g., elevated temperatures >60 °C, strong bases like NaOH/KOH, or oxidative conditions).

By utilizing Lithium Hydroxide (LiOH) at ambient temperature (25 °C), the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the ester, accelerating its hydrolysis without providing sufficient thermal energy to overcome the activation barrier for nitrile hydration.

Pathway SM Methyl 1-(3-cyanopropyl)- 1H-1,2,3-triazole-4-carboxylate Mild LiOH, THF/H2O 0-25 °C SM->Mild Harsh NaOH/KOH Heat or Prolonged SM->Harsh Prod Target: Carboxylic Acid (Intact Nitrile) Mild->Prod Side Side Product: Amide or Di-carboxylic Acid Harsh->Side

Chemoselective hydrolysis pathways demonstrating kinetic control over the nitrile group.

Optimization of Reaction Parameters

To establish the causality behind the chosen protocol, various hydrolysis conditions were evaluated. The quantitative data below demonstrates why LiOH in a ternary solvent system is the optimal choice for preserving the nitrile.

Table 1: Optimization of Hydrolysis Conditions (Representative Data)

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Ester Conversion (%)Nitrile Hydrolysis (%)Isolated Yield (%)
NaOH (2.0 eq)MeOH / H₂O (1:1)602>994540
KOH (2.0 eq)THF / H₂O (1:1)254>991575
LiOH·H₂O (1.5 eq)THF / MeOH / H₂O (3:1:1)01285<180
LiOH·H₂O (1.5 eq) THF / MeOH / H₂O (3:1:1) 25 3 >99 <1 92

Data Interpretation: Stronger bases (NaOH/KOH) and elevated temperatures lead to significant formation of the primary amide side-product (+18 Da mass shift). The ternary solvent system (THF/MeOH/H₂O) is critical; the lipophilic triazole ester is highly soluble in THF/MeOH, while H₂O is required to dissolve the LiOH and act as the nucleophile.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. At each critical juncture, specific physical or analytical checkpoints ensure the reaction is proceeding correctly before moving to the next step.

Workflow N1 1. Solubilization THF:MeOH:H2O (3:1:1) N2 2. Base Addition LiOH·H2O (1.5 eq) at 0 °C N1->N2 N3 3. Reaction Stir at 25 °C (2-4 h) N2->N3 N4 4. Volatile Removal Rotary Evaporation (<30 °C) N3->N4 N5 5. Acidification 1M HCl to pH 2.0-2.5 at 0 °C N4->N5 N6 6. Extraction & Drying EtOAc extraction, Na2SO4 N5->N6 N7 7. Isolation 1-(3-cyanopropyl)-1H-1,2,3-triazole- 4-carboxylic acid N6->N7

Workflow for the chemoselective hydrolysis and isolation of the target carboxylic acid.

Materials & Reagents
  • Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate (1.0 eq, limiting reagent)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

Step 1: Solubilization Charge a round-bottom flask equipped with a magnetic stir bar with methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate (1.0 mmol). Dissolve the substrate in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, total volume 5.0 mL).

  • Causality: Methanol acts as a phase-transfer bridge between the highly non-polar THF and the aqueous layer, preventing biphasic emulsion and ensuring a homogenous reaction matrix.

Step 2: Base Addition Cool the reaction mixture to 0 °C using an ice-water bath. Add LiOH·H₂O (1.5 mmol, 1.5 eq) in a single portion.

  • Causality: Adding the base at 0 °C prevents localized exothermic hotspots that could trigger premature nitrile hydration.

Step 3: Reaction Execution Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir vigorously for 2 to 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) should completely disappear. The product will remain at the baseline ( Rf​=0.0 ) due to the formation of the highly polar lithium carboxylate salt.

Step 4: Volatile Removal Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C to remove the THF and MeOH.

  • Causality: Removing organic solvents prior to acidification prevents the formation of ethyl acetate/THF emulsions during the extraction phase and maximizes the aqueous concentration of the carboxylate salt.

Step 5: Acidification (Critical Step) Cool the remaining aqueous solution to 0 °C. Dropwise, add cold 1M HCl until the pH reaches 2.0 – 2.5.

  • Causality: The pKa of 1,2,3-triazole-4-carboxylic acids is typically between 3.5 and 4.0. The pH must be driven below 2.5 to ensure complete protonation of the carboxylate to the free carboxylic acid, enabling organic extraction.

  • Self-Validation Checkpoint 2 (pH & Visual): Use pH indicator paper to confirm pH < 3. A white precipitate (the free carboxylic acid) may begin to crash out of the aqueous layer. If the pH is > 3, subsequent extractions will result in artificially low yields because the compound remains ionized in the aqueous phase.

Step 6: Extraction and Isolation Extract the acidic aqueous layer with EtOAc ( 3×10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid.

Analytical Characterization & Troubleshooting

To verify the structural integrity of the synthesized product, perform LC-MS and ¹H-NMR analysis.

  • LC-MS Analysis: The desired product will show an [M+H]+ peak corresponding to the exact mass of the carboxylic acid.

    • Troubleshooting: If an [M+18+H]+ peak is observed, the nitrile has been hydrated to an amide. This indicates the reaction temperature was too high or the base was too strong. Ensure strict adherence to LiOH at ≤25 °C.

  • ¹H-NMR (DMSO- d6​ ):

    • The disappearance of the sharp singlet at ∼3.8 ppm confirms the complete removal of the methyl ester.

    • The presence of a broad singlet at >12.0 ppm confirms the carboxylic acid proton.

    • The triazole C5-H proton will appear as a sharp singlet around 8.5−8.8 ppm.

    • The intact cyanopropyl chain will show characteristic multiplets: N−CH2​ ( ∼4.4 ppm, t), CH2​−CN ( ∼2.5 ppm, t), and the central CH2​ ( ∼2.1 ppm, quintet).

Sources

preparation of 4-azidobutanenitrile for methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Bioorthogonal Labeling, Peptidomimetics, and Small Molecule Drug Discovery

Mechanistic Rationale & Experimental Design

The synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate represents a highly efficient two-step sequence bridging classical aliphatic nucleophilic substitution with modern bioorthogonal "click" chemistry. This guide breaks down the causality behind the reagent selection, solvent effects, and catalytic mechanisms required to achieve high-fidelity yields.

Aliphatic Nucleophilic Substitution ( SN​2 )

The first step involves the preparation of the key intermediate, 4-azidobutanenitrile, from a halogenated precursor. While 4-bromobutanenitrile provides a superior leaving group for room-temperature reactions, 4-chlorobutanenitrile is frequently selected due to its cost-efficiency and stability[1].

Causality in Solvent Selection: The reaction is driven by an SN​2 mechanism. Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF effectively solvates the sodium cation ( Na+ ) from sodium azide ( NaN3​ ), leaving the azide anion ( N3−​ ) relatively "naked" and highly nucleophilic. This dramatically lowers the activation energy, allowing quantitative displacement of the chloride ion at moderate heating (60 °C)[2].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The second step is the regioselective [3+2] cycloaddition between 4-azidobutanenitrile and methyl propiolate. Without a catalyst, this reaction requires extreme heat and yields a mixture of 1,4- and 1,5-regioisomers.

Causality in Catalyst Design: The introduction of a Copper(I) catalyst exclusively yields the 1,4-disubstituted 1,2,3-triazole[3]. The transformation is initiated by the coordination of the alkyne (methyl propiolate) to the Cu(I) species, lowering the pKa of the terminal alkyne proton and facilitating the formation of a copper(I) acetylide intermediate. To prevent the oxidative Glaser homocoupling of the alkyne, sodium ascorbate is added as a sacrificial reductant. It continuously reduces any adventitious Cu(II) back to the catalytically active Cu(I) state, ensuring a robust and self-sustaining catalytic cycle.

Visualization of Workflows

Workflow Start 4-Chlorobutanenitrile (Precursor) Step1 SN2 Substitution + NaN3, DMF, 60°C Start->Step1 Intermediate 4-Azidobutanenitrile (Click-Ready Azide) Step1->Intermediate Step2 CuAAC Cycloaddition + Methyl Propiolate, Cu(I) Intermediate->Step2 Product Methyl 1-(3-cyanopropyl)- 1H-1,2,3-triazole-4-carboxylate Step2->Product

Figure 1: Two-step synthetic workflow for the target 1,2,3-triazole derivative.

Mechanism Cu_cat Cu(I) Catalyst Alkyne_Coord π-Alkyne Cu Complex Cu_cat->Alkyne_Coord Methyl Propiolate Acetylide Copper(I) Acetylide Alkyne_Coord->Acetylide Base / -H+ Azide_Coord Azide Coordination Acetylide->Azide_Coord 4-Azidobutanenitrile Metallacycle Six-Membered Metallacycle Azide_Coord->Metallacycle Triazolyl_Cu Cu-Triazolide Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_cat Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product Protonation

Figure 2: Mechanistic catalytic cycle of the Cu-Catalyzed Azide-Alkyne Cycloaddition.

Step-by-Step Methodologies

Protocol A: Preparation of 4-Azidobutanenitrile

Caution: Sodium azide is highly toxic and potentially explosive. Never use halogenated solvents like dichloromethane (DCM) during the reaction to prevent the formation of explosive diazidomethane. Avoid the use of metal spatulas.

  • Initialization: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobutanenitrile (2.2 mL, 25 mmol) in 25 mL of anhydrous DMF[2].

  • Reagent Addition: Add sodium azide ( NaN3​ ) (2.44 g, 37.5 mmol, 1.5 equiv) portion-wise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 14 hours[2].

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with diethyl ether ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 30 °C due to the volatility of the azide).

  • Yield: The product is isolated as a light yellow oil (~80% yield)[2].

Protocol B: Preparation of Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate
  • Initialization: In a 50 mL flask, dissolve 4-azidobutanenitrile (1.10 g, 10 mmol) and methyl propiolate (0.88 g, 10.5 mmol, 1.05 equiv) in 15 mL of a 1:1 (v/v) mixture of tert-butanol ( t -BuOH) and water.

  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol, 10 mol%) in 1 mL of water. Add this dropwise to the reaction mixture.

  • Initiation: Add a solution of copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) (125 mg, 0.5 mmol, 5 mol%) in 1 mL of water. The mixture will temporarily darken before turning pale yellow as Cu(II) is reduced to Cu(I).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute the mixture with 20 mL of water and extract with ethyl acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure triazole as a solid.

Quantitative Data & Optimization

To provide actionable insights for process scale-up, various catalytic systems for the CuAAC step have been evaluated. The table below summarizes the optimization parameters.

EntryCatalyst SystemSolventTemperatureTimeYield (%)
1 CuSO4​ (5 mol%) / Na Ascorbate (10 mol%) t -BuOH / H2​O (1:1)25 °C12 h88%
2 [(NHC)2​Cu]PF6​ (2 mol%)MeCN25 °C2 h95%
3CuI (10 mol%) / DIPEA (1.5 eq)THF50 °C8 h76%
4Cu Wire (Excess) H2​O 25 °C24 h62%

Note: While the standard CuSO4​ /Ascorbate system (Entry 1) is the most cost-effective, the use of well-defined N-heterocyclic carbene (NHC) copper complexes (Entry 2) dramatically reduces reaction time and catalyst loading while preventing oxidative side reactions[2].

Self-Validating Quality Control

A highly robust protocol must be self-validating. To ensure the integrity of the synthesis at each stage, track the following spectroscopic markers:

  • Validation of Step 1 (Azide Formation): Utilize Fourier-transform infrared spectroscopy (FT-IR). The successful displacement of the chloride is confirmed by the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , which is the universal diagnostic signature of an aliphatic azide.

  • Validation of Step 2 (Triazole Formation): The completion of the click reaction is validated by two factors:

    • IR Tracking: The complete disappearance of the ~2100 cm⁻¹ azide stretch.

    • NMR Tracking: In the 1H NMR spectrum ( CDCl3​ ), the emergence of a highly diagnostic singlet at δ ~8.1 - 8.3 ppm . This peak corresponds to the C5 proton of the newly formed 1,2,3-triazole ring. Additionally, the methylene protons adjacent to the nitrogen ( CH2​−N ) will shift downfield from ~3.4 ppm (in the azide) to ~4.5 ppm (in the triazole).

Sources

Troubleshooting & Optimization

minimizing 1,5-regioisomers in methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate preparation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate. The primary focus is on controlling regioselectivity to minimize the formation of the undesired 1,5-regioisomer and maximize the yield of the desired 1,4-regioisomer.

Introduction: The Challenge of Regioisomerism

The synthesis of 1,4-disubstituted 1,2,3-triazoles is a cornerstone of modern medicinal chemistry and materials science, often accomplished via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2] In the preparation of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate from 4-azidobutanenitrile and methyl propiolate, the reaction can theoretically yield two different regioisomers: the desired 1,4-disubstituted product and the undesired 1,5-disubstituted product.

The uncatalyzed, thermal reaction requires elevated temperatures and typically results in a mixture of both 1,4- and 1,5-regioisomers, as the activation energies for both reaction pathways are very similar.[3][4][5][6] This lack of selectivity complicates purification and reduces the effective yield of the target compound. This guide details the catalytic strategies required to achieve high regioselectivity.

G cluster_reactants Reactants cluster_products Potential Products Reactants 4-Azidobutanenitrile + Methyl Propiolate Product_14 1,4-Regioisomer (Desired Product) Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate Reactants->Product_14 Copper(I)-Catalyzed (CuAAC) Mild Conditions High 1,4-Selectivity Product_15 1,5-Regioisomer (Undesired Product) Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-5-carboxylate Reactants->Product_15 Ruthenium(II)-Catalyzed (RuAAC) High 1,5-Selectivity Product_Mix Mixture of 1,4- and 1,5-Isomers Reactants->Product_Mix Thermal Reaction (Δ) High Temperature ~1:1 Regioisomeric Mixture

Figure 1: Catalytic control of regioselectivity in triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my uncatalyzed reaction produce a mixture of 1,4- and 1,5-isomers?

A: The thermal Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction. For asymmetrical alkynes like methyl propiolate, the frontier molecular orbital (HOMO-LUMO) interactions that lead to the 1,4- and 1,5-isomers are energetically very similar.[7] Consequently, the reaction proceeds through both pathways with comparable activation barriers, resulting in a product mixture that is often close to 1:1 and difficult to separate.[4][7]

Q2: How can I selectively synthesize the desired 1,4-regioisomer?

A: The definitive method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This reaction, often called a "click reaction," proceeds through a different, stepwise mechanism involving copper-acetylide intermediates.[3][8] This mechanism is highly regioselective and exclusively yields the 1,4-isomer under mild conditions, often at room temperature and in aqueous solvent systems.[4][6]

Q3: What are the most critical parameters for a successful CuAAC reaction to maximize the 1,4-isomer?

A: Success in CuAAC hinges on several key factors:

  • Active Catalyst Species: The active catalyst is the Cu(I) ion.[9] It can be introduced directly from a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from an inexpensive Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[1][9] The in situ generation method is often preferred as it mitigates the instability of Cu(I), which can disproportionate or be oxidized by air.[8]

  • Stabilizing Ligands: The use of a nitrogen-based chelating ligand is highly recommended. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, prevent the formation of inactive copper species, and significantly accelerate the reaction rate.[8][10][11]

  • Exclusion of Oxygen: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state and promote the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[8] Performing the reaction under an inert atmosphere (nitrogen or argon) and using a reducing agent like sodium ascorbate are crucial for preventing catalyst deactivation and byproduct formation.[7][8]

Q4: Is it possible to selectively synthesize the 1,5-regioisomer if needed?

A: Yes. While copper catalysts give the 1,4-isomer, Ruthenium(II)-based catalysts, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], are highly effective at catalyzing the azide-alkyne cycloaddition to selectively produce the 1,5-disubstituted regioisomer.[4][12][13][14] This complementary reactivity, known as RuAAC, provides access to the alternative isomer with high fidelity.[12][15]

Q5: How can I definitively determine the ratio of 1,4- vs. 1,5-isomers in my product?

A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is the most reliable approach.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra show distinct and predictable differences between the two isomers.

    • In ¹H NMR, the chemical shift of the triazole proton (CH ) is different.

    • In ¹³C NMR, the chemical shifts of the two triazole carbons (C H and C -COOCH₃) are diagnostic. For 1,4-isomers, the C5 signal typically appears around 122-127 ppm, while the C4 signal is further downfield.[16] Comparing your spectra to literature values for known 1,4- and 1,5-isomers provides strong evidence.[17] 2D NMR experiments like NOESY can also be used, as the through-space proximity of substituents is different in each isomer.[17][18]

  • HPLC: Reverse-phase or normal-phase HPLC can often separate the two regioisomers due to differences in their polarity and shape, allowing for quantification of the isomeric ratio.[19][20]

Troubleshooting Guide

G start Start: Analyze Crude Reaction Mixture (1H NMR / HPLC) p1 Problem: Significant 1,5-Isomer Detected start->p1 p2 Problem: Low Overall Yield start->p2 p3 Problem: Major Byproduct is Alkyne Dimer start->p3 c1 Are you using a catalyst? p1->c1 c3 Is Cu(I) catalyst active? p2->c3 c4 Is reaction atmosphere inert? p3->c4 s1_1 NO: Uncatalyzed thermal reactions produce isomer mixtures. SOLUTION: Implement a Cu(I)-catalyzed (CuAAC) protocol. c1->s1_1 No c1_2 YES c1->c1_2 Yes c2 What catalyst metal? c1_2->c2 s2_1 RUTHENIUM: Ru catalysts selectively form the 1,5-isomer (RuAAC). SOLUTION: Switch to a Copper(I) source. c2->s2_1 Ru s2_2 COPPER: CuAAC should yield the 1,4-isomer. Proceed to 'Low Yield' troubleshooting. c2->s2_2 Cu s3_1 Checkpoints: 1. Using fresh reducing agent (e.g., Na-Ascorbate)? 2. Using a stabilizing ligand (e.g., TBTA)? 3. Reaction performed under inert atmosphere (N2/Ar)? SOLUTION: Address any 'NO' answers. See Protocol. c3->s3_1 s4_1 Glaser coupling is an O2-mediated oxidative homocoupling. SOLUTION: 1. Thoroughly degas solvents. 2. Maintain a positive pressure of N2 or Ar. 3. Ensure sufficient reducing agent is present. c4->s4_1

Figure 2: Troubleshooting workflow for minimizing 1,5-regioisomers.

Issue 1: My reaction produced a high percentage of the 1,5-regioisomer.

  • Root Cause Analysis: This outcome strongly indicates that you are either not using a copper catalyst, or your catalyst is not functioning correctly. The uncatalyzed thermal reaction will produce a mixture, while a ruthenium catalyst will intentionally produce the 1,5-isomer.[7][14]

  • Recommended Action:

    • Confirm Catalyst Identity: Ensure you are using a copper-based catalytic system. If you have inadvertently used a ruthenium complex, you have performed a RuAAC reaction, which is known to favor the 1,5-isomer.[12][13]

    • Switch to CuAAC: If you performed a thermal reaction (heat only, no catalyst), you must switch to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to achieve 1,4-selectivity. Refer to the protocol below.

Issue 2: The reaction is highly selective for the 1,4-isomer, but the overall yield is poor.

  • Root Cause Analysis: Low yields in CuAAC are typically due to catalyst deactivation (oxidation of Cu(I) to Cu(II)) or the presence of catalyst poisons.[8][11]

  • Recommended Actions:

    • Verify Copper Source and Reducing Agent: If generating Cu(I) in situ, ensure your Cu(II) salt (e.g., CuSO₄·5H₂O) is of good quality and your reducing agent (e.g., sodium ascorbate) is fresh. Sodium ascorbate solutions should be prepared just before use.

    • Incorporate a Ligand: If not already using one, add a stabilizing ligand like TBTA. Ligands protect the Cu(I) from oxidation and significantly enhance reaction rates.[1][8][11]

    • Check for Inhibitors: Certain functional groups can interfere with the catalyst. Thiols are potent poisons for the CuAAC reaction.[8] Ensure your starting materials and solvent are free from such contaminants.

    • Control pH: The optimal pH for most CuAAC reactions is between 4 and 12.[7] Highly acidic or basic conditions can hinder the reaction.

Issue 3: I observe a significant amount of a byproduct that appears to be the homocoupled dimer of methyl propiolate.

  • Root Cause Analysis: This side reaction, known as Glaser coupling, is the oxidative dimerization of the terminal alkyne. It is promoted by oxygen and an insufficient concentration of active Cu(I) catalyst.[8]

  • Recommended Actions:

    • Ensure Inert Atmosphere: This is the most critical factor. Degas your solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) before adding reagents. Maintain a positive pressure of an inert gas throughout the reaction.[7]

    • Use a Slight Excess of Azide: Using a small excess of the 4-azidobutanenitrile (e.g., 1.05-1.1 equivalents) relative to the methyl propiolate can favor the desired intermolecular cycloaddition over the alkyne dimerization.[7]

    • Increase Reaction Concentration: Higher concentrations can favor the bimolecular click reaction over the homocoupling side reaction.[7]

Optimized Protocols

Protocol 1: Optimized CuAAC Synthesis for 1,4-Regioisomer

This protocol is designed to maximize the yield of the desired 1,4-isomer while minimizing byproducts.

Materials:

  • 4-azidobutanenitrile (1.0 equiv)

  • Methyl propiolate (1.05 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equiv)

  • Sodium Ascorbate (0.05 - 0.10 equiv)

  • Solvent: 1:1 mixture of t-Butanol and water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-azidobutanenitrile (1.0 equiv) and methyl propiolate (1.05 equiv) in a 1:1 mixture of t-BuOH/H₂O (to achieve a final concentration of ~0.1-0.5 M).

  • Degas the solution by bubbling argon or nitrogen gas through it for 20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.10 equiv).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 equiv).

  • While stirring the main reaction mixture under a positive pressure of inert gas, add the sodium ascorbate solution via syringe.

  • Immediately after, add the CuSO₄·5H₂O solution. A color change is typically observed as the active catalyst forms.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate.

Protocol 2: Analytical Verification of Regioisomeric Ratio

A) ¹H NMR Analysis:

  • Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Identify the singlet corresponding to the triazole proton (H-5). For 1,4-isomers, this signal typically appears in the range of 7.5-8.5 ppm.

  • If any 1,5-isomer is present, a second, distinct singlet will be visible at a different chemical shift in this region.

  • Integrate both signals to determine the isomeric ratio.

B) HPLC Analysis:

  • Develop a suitable HPLC method. A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

  • Detector: UV detector set to a wavelength where the triazole ring absorbs (e.g., ~220-254 nm).

  • Inject a small, filtered sample of the crude reaction mixture.

  • The 1,4- and 1,5-isomers will likely have different retention times due to polarity differences, allowing for separation and quantification based on peak area.

Parameter1,4-Regioisomer (CuAAC Product)1,5-Regioisomer (RuAAC Product)Uncatalyzed Thermal Product
Catalyst Copper(I)[4]Ruthenium(II)[12]None (Heat)[3]
Regioselectivity High (>95:5)High (>95:5)Low (~50:50)[4]
Reaction Conditions Mild (Room Temp)Mild to ModerateHarsh (Elevated Temp)[4]
Key ¹³C NMR Signal C5: ~122-127 ppm[16]C4: Different chemical shiftMixture of signals

Table 1: Comparison of synthetic routes to 1,2,3-triazole regioisomers.

References

  • Zhang, L., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. J. Am. Chem. Soc., 130, 8923-8930. Available at: [Link]

  • Liu, X., et al. (2009). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 21, 475-81. Available at: [Link]

  • Sivakumar, P., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Int J Mol Sci., 15, 2232-60. Available at: [Link]

  • Engels, B., et al. (2018). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry, 24, 14816-14823. Available at: [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]

  • Zheng, Y., et al. (2013). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Analytical Methods, 5. Available at: [Link]

  • Zhang, H., et al. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. J Sep Sci., 35, 773-81. Available at: [Link]

  • Taylor, L., et al. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2021. Available at: [Link]

  • Ayouchia, H. B. E., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Adv., 8, 3314-3323. Available at: [Link]

  • Hein, C. D., et al. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem Soc Rev., 39, 1302-15. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Calvo-Losada, S., & Pino, M. S. (2015). On the regioselectivity of the mononuclear copper-catalyzed cycloaddition of azide and alkynes (CuAAC). A quantum chemical topological study. Theoretical Chemistry Accounts, 134. Available at: [Link]

  • ResearchGate. (2013). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Available at: [Link]

  • Waters Corporation. (2016). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Available at: [Link]

  • Kaur, H., et al. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Org. Biomol. Chem., 21, 7096-7117. Available at: [Link]

  • Oakdale, J. R., et al. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. J Vis Exp., (78), 50613. Available at: [Link]

  • Bahsis, L., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8. Available at: [Link]

  • Mondal, S., et al. (2024). Double Regioselective Thermal Azide-Alkyne Cycloaddition of 1,3-Diynes. The Journal of Organic Chemistry, 89(9), 6141-6147. Available at: [Link]

  • ResearchGate. (2018). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Available at: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available at: [Link]

  • Zhu, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1696. Available at: [Link]

  • ResearchGate. (2021). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Available at: [Link]

  • Castro, V., et al. (2022). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Molecules, 27(23), 8207. Available at: [Link]

  • ResearchGate. (2015). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. Available at: [Link]

  • ResearchGate. (2022). On-Surface Azide-Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Available at: [Link]

  • ChemRxiv. (2020). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Available at: [Link]

  • Ramos, M. J., et al. (2022). Copper-Containing Catalysts for Azide-Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 195. Available at: [Link]

  • ResearchGate. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Available at: [Link]

  • Vass, E., et al. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids - building units for peptidic foldamers. Org. Biomol. Chem., 13, 6973-84. Available at: [Link]

  • Marino, C., et al. (2021). The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity?. Molecules, 26(4), 868. Available at: [Link]

  • Lisakova, A. A., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(23), 8089. Available at: [Link]

  • IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. Available at: [Link]

  • D'hooghe, M., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8438. Available at: [Link]

  • Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available at: [Link]

  • Preeti, et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(3). Available at: [Link]

  • da Silva, F. d. C., et al. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. An. Acad. Bras. Ciênc., 89(1 suppl), 679-703. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice for the purification of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate via column chromatography. The information herein is structured to address common challenges and explain the rationale behind key procedural steps, ensuring a higher rate of success in obtaining a high-purity final product.

Part 1: Foundational Knowledge & Pre-Chromatography Analysis

Before attempting purification, it is crucial to understand the physicochemical properties of the target molecule and to perform preliminary analysis using Thin-Layer Chromatography (TLC). This foundational work is the most critical factor in a successful separation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this molecule that influence its chromatographic behavior?

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate possesses several polar functional groups:

  • 1,2,3-Triazole Ring: A nitrogen-rich heterocycle that is highly polar and capable of hydrogen bonding.

  • Ester Group (-COOCH₃): A polar functional group.

  • Nitrile Group (-C≡N): A polar functional group.

The combination of these groups results in a molecule of significant polarity. In normal-phase chromatography (with a polar stationary phase like silica gel), this high polarity means the compound will adhere strongly to the silica. Consequently, a relatively polar mobile phase (eluent) will be required to elute the compound from the column.[1]

Q2: What are the likely impurities from a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis?

The CuAAC ("click chemistry") reaction is a common route to 1,4-disubstituted 1,2,3-triazoles.[2][3] Potential impurities to consider during purification include:

  • Unreacted Starting Materials: Residual methyl propiolate and 4-azidobutanenitrile.

  • Catalyst Residues: Copper salts from the reaction, which can sometimes be complexed with the product.

  • Side Products: While CuAAC is highly regioselective, trace amounts of the 1,5-regioisomer could be present.

  • Hydrolysis Products: The ester or nitrile functionalities could potentially hydrolyze to a carboxylic acid or amide, respectively, if exposed to harsh acidic or basic conditions during reaction or work-up.[4]

Q3: How do I select the right solvent system for my column?

The ideal solvent system should be determined using TLC before packing a column.[1][5] The goal is to find a solvent mixture that moves the desired compound to a Retention Factor (Rf) of approximately 0.25-0.35 while maximizing the separation from all impurities (ΔRf > 0.1).[1] A compound with an Rf in this range will elute from the column in a reasonable time without excessive solvent usage, while providing a good balance between resolution and band broadening.[6]

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

This protocol is the essential first step to developing a successful column chromatography method.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a silica gel TLC plate, spot the crude mixture in one lane. If available, spot the starting materials in adjacent lanes for comparison.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Ensure the chamber is saturated with solvent vapors by lining it with filter paper.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (compounds with aromatic or conjugated systems often appear as dark spots) and/or by staining with an appropriate agent like potassium permanganate or iodine.[1]

  • Optimization: Adjust the ratio of the polar to the non-polar solvent until the desired Rf value for your product is achieved. If separation is poor, change one of the solvents to one from a different selectivity group (e.g., switch ethyl acetate for dichloromethane or toluene).[7]

Table 1: Recommended TLC Scouting Systems for Polar Triazoles
Solvent System Rationale & Notes
Hexane / Ethyl Acetate (EtOAc)A standard starting point of medium polarity. Increase EtOAc for higher polarity. Often effective for triazole derivatives.[8]
Dichloromethane (DCM) / Methanol (MeOH)A more polar system suitable for highly polar compounds that do not move in Hex/EtOAc. Start with 1-2% MeOH and increase as needed.[6][9]
Toluene / AcetoneAnother effective system for triazole derivatives.[10][11] The aromaticity of toluene can offer different selectivity compared to aliphatic or chlorinated solvents.

Part 2: Troubleshooting Common Purification Problems

This section addresses specific issues that may arise during the column chromatography process in a question-and-answer format.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the overall purification process and a logical approach to troubleshooting common problems.

G Overall Purification Workflow cluster_pre Pre-Chromatography cluster_main Column Chromatography cluster_post Post-Chromatography Crude Crude Product TLC TLC Method Development Crude->TLC Solvent Select Optimal Solvent System (Rf ≈ 0.25) TLC->Solvent Pack Pack Column (Wet Slurry) Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product (Verify Purity) Evap->Pure

Caption: General experimental workflow for column purification.

G Troubleshooting Common Issues cluster_sep Poor Separation cluster_elution No Elution / Streaking Problem Problem Encountered TLC_Check Good ΔRf on TLC? Problem->TLC_Check Polarity_Check Is eluent polar enough? Problem->Polarity_Check action_node action_node Overload_Check Column Overloaded? TLC_Check->Overload_Check Yes action_Optimize Optimize TLC solvent system. Try different solvent classes. TLC_Check->action_Optimize No action_Repack Repack column carefully. Overload_Check->action_Repack No action_ReduceLoad Reduce sample load. Increase silica:sample ratio. Overload_Check->action_ReduceLoad Yes Stability_Check Compound stable on silica? (2D TLC) Polarity_Check->Stability_Check Yes action_IncreasePol Increase eluent polarity. Use a gradient (e.g., to 10-20% MeOH in DCM). Polarity_Check->action_IncreasePol No action_Deactivate Use deactivated silica (add 0.5% Et3N to eluent). Stability_Check->action_Deactivate No

Caption: A logical guide for troubleshooting purification problems.

Troubleshooting Guide

Issue: My compound will not elute from the column, or it remains at the baseline on TLC even with 100% ethyl acetate.

  • Possible Cause: The eluent is not polar enough to compete with the highly polar compound for binding sites on the silica gel.[1]

  • Solution: Switch to a more polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is highly effective for eluting polar compounds.[6] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the concentration. For very polar compounds, you may need to go as high as 10-20% methanol.

Issue: The separation between my desired product and an impurity is poor (overlapping spots on TLC or mixed fractions from the column).

  • Possible Cause 1: The chosen eluent system does not provide sufficient resolution.

  • Solution 1: Re-optimize the solvent system using TLC.[9] Your goal is to maximize the difference in Rf values (ΔRf). Try different solvent combinations entirely, as some solvents provide unique selectivity.[7] For example, if Hexane/EtOAc fails, try DCM/MeOH or Toluene/Acetone.

  • Possible Cause 2: The column is overloaded. A general rule is to use a ratio of silica gel to crude material between 30:1 and 100:1 by weight. For difficult separations, a higher ratio is needed.[6][11]

  • Solution 2: Reduce the amount of crude material loaded onto the column or use a larger column with more silica gel.

Issue: My compound appears to be degrading on the column, resulting in new spots appearing in the collected fractions and low yield.

  • Possible Cause: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Triazoles can be sensitive to pH, and the ester or nitrile groups could also be labile.[9]

  • Solution 1: Test for Stability. Before running a column, spot your crude mixture on a TLC plate, run it in a suitable solvent system, and then let the plate sit for a few hours. Re-run the plate in the same direction. If new spots appear or the original spot changes, your compound is likely unstable on silica.[12]

  • Solution 2: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel by adding a small amount of triethylamine (Et₃N) (e.g., 0.1-1%) to your eluent system.[9][10] This is highly effective for stabilizing acid-sensitive compounds.

  • Solution 3: Use an Alternative Stationary Phase. If the compound is still unstable, consider using a different stationary phase, such as neutral alumina or running reversed-phase chromatography.[9][13]

Issue: My compound streaks badly on the TLC plate and elutes as a broad band from the column.

  • Possible Cause 1: The compound is not fully dissolving in the mobile phase as it moves, or there are strong secondary interactions (like hydrogen bonding) with the silica.

  • Solution 1: Add a modifier to the eluent. If the compound is basic (which triazoles can be), adding a small amount of triethylamine can improve peak shape. If it is acidic, a small amount of acetic acid may help.

  • Possible Cause 2: The sample was loaded onto the column in too large a volume or in a solvent that was too strong (too polar). This causes the initial band to be very broad.[6]

  • Solution 2: Use the dry loading technique (see Protocol 3 below), which is the preferred method for polar compounds that may have poor solubility in the starting eluent.[6]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key stages of the column chromatography process.

Protocol 2: Column Packing (Wet Slurry Method)

Proper column packing is essential to prevent cracking or channeling of the stationary phase, which leads to poor separation.[1][5]

  • Preparation: Select a column of appropriate size for the amount of material to be purified. Place a small plug of cotton or glass wool at the bottom, then add a thin layer (approx. 1 cm) of sand.

  • Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent (e.g., 10:1 Hexane/EtOAc) until a homogenous, pourable slurry is formed.

  • Pack the Column: Fill the column about halfway with the same eluting solvent. Pour the silica slurry into the column in portions. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Finalize Packing: Once all the slurry is added, open the stopcock and drain the solvent, collecting it for reuse. Continuously tap the column until the silica has settled into a firm, stable bed. Do not let the solvent level drop below the top of the silica bed.

  • Add Sand: Carefully add another thin layer of sand on top of the silica bed to protect it during sample and solvent addition.[1] Drain the solvent until it is level with the top of the sand layer.

Protocol 3: Sample Loading (Dry Loading)

Dry loading is highly recommended for polar compounds to ensure a narrow starting band and improve resolution.[6]

  • Adsorb Sample: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).

  • Add Silica: To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude product).

  • Evaporate: Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample powder to the top of the packed column.

Protocol 4: Elution and Fraction Collection
  • Elution: Carefully fill the column with the eluting solvent. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.

  • Gradient Elution (Recommended): Start with the low-polarity solvent system determined by TLC. After several column volumes, gradually increase the percentage of the more polar solvent. This allows less polar impurities to elute first, followed by your product, without excessive band broadening.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Use TLC to analyze the collected fractions to identify which ones contain your pure product. Spot every few fractions on a single TLC plate for quick comparison.

  • Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure to yield the purified compound.[11]

Table 2: Key Quantitative Parameters for Column Chromatography
Parameter Recommendation
Stationary Phase to Sample Ratio (by weight)30:1 to 100:1. Use a higher ratio for more difficult separations.[6][11]
Target Rf Value (from TLC)0.25 - 0.35. Provides a good balance between resolution and elution time.[1][6]
Sample Load Volume (Wet Loading)< 1-2% of the column volume.
Deactivating Additive (if needed)0.1 - 1% Triethylamine (v/v) in the eluent.[9][10]

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • MDPI. (2024, October 11). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

  • Reddit. (2024, April 3). issues with column chromatography purification of coordination complex. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Google Patents. (n.d.). US20180230151A1 - Process for the preparation of triazole and salt thereof.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ACS Publications. (2010, October 8). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

Sources

preventing ester hydrolysis during methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Ester Hydrolysis

Welcome to the technical support center for the synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ester hydrolysis during this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Unintended hydrolysis of the methyl ester to the corresponding carboxylic acid is a frequent and frustrating side reaction in the synthesis of this and related triazole compounds. This guide will delve into the causes of this issue and provide detailed, field-proven strategies to mitigate it, ensuring you obtain your desired product in high yield and purity.

Troubleshooting and FAQs

This section addresses common questions and issues that arise during the synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate, with a focus on preventing the hydrolysis of the methyl ester.

Q1: My final product is primarily the carboxylic acid, not the desired methyl ester. What is causing this?

A1: The most likely cause is the hydrolysis of the methyl ester group. This can happen at several stages of your experiment, particularly during the reaction workup or purification.[1][2] Ester hydrolysis is significantly accelerated by both acidic and basic conditions, especially in the presence of water.[2][3][4] If your reaction conditions or workup procedure involve prolonged exposure to aqueous acid or base, hydrolysis is a probable outcome.

Q2: How can I tell if my ester is hydrolyzing during the workup?

A2: There are several indicators of ester hydrolysis. A lower than expected yield of your methyl ester is a primary sign. Analytically, you can use techniques like Thin-Layer Chromatography (TLC), where the carboxylic acid will appear as a more polar spot (lower Rf value) than the ester. You may also see the reappearance of a starting material spot if the carboxylic acid was your reactant.

Q3: What are the critical reaction parameters to control to prevent hydrolysis during the copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

A3: The CuAAC reaction, or "click chemistry," is a powerful method for synthesizing 1,2,3-triazoles.[5][6] While generally robust, certain conditions can promote ester hydrolysis:

  • pH Control: The reaction mixture's pH is critical. While some protocols use a mild base to facilitate the formation of the copper acetylide intermediate, strong bases should be avoided as they will readily hydrolyze the ester.[3][5][7] The use of a buffered system or a non-basic method for generating the Cu(I) catalyst is preferable.

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures, especially in the presence of any moisture, can increase the rate of hydrolysis. Monitor the reaction progress by TLC and aim to stop the reaction as soon as the starting materials are consumed.

  • Solvent Choice: While aqueous solvent mixtures are common in CuAAC reactions, minimizing the water content can help reduce the extent of hydrolysis.

Q4: Are there specific workup procedures you recommend to avoid ester hydrolysis?

A4: Yes, a carefully planned workup is crucial. Here are some key recommendations:

  • Avoid Strong Aqueous Acids and Bases: Do not use strong acids or bases to quench the reaction or wash the organic layers.

  • Use a Mild Quench: Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride.

  • Wash with Brine: Use a saturated aqueous sodium chloride (brine) solution for washes. This helps to remove water from the organic layer and can reduce the solubility of your product in the aqueous phase.[8]

  • Work Quickly and at Low Temperatures: Perform all aqueous extractions and washes efficiently and without delay.[8] Using ice-cold solutions can also help to slow down the rate of hydrolysis.[8]

  • Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating the solvent.[8]

Q5: My product seems to be hydrolyzing on the silica gel column during purification. Is this possible?

A5: Yes, silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters, especially if the solvent system contains a protic solvent like methanol. To mitigate this:

  • Use a Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your eluent and then evaporating the excess solvent before packing the column.

  • Choose an Appropriate Solvent System: Avoid highly polar and protic solvents if possible. A gradient of ethyl acetate in hexanes is often a good starting point.

  • Consider Alternative Purification Methods: If column chromatography proves problematic, consider recrystallization or other non-chromatographic purification techniques.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the general mechanism of base-catalyzed ester hydrolysis, which is a primary concern during the synthesis and workup.

Hydrolysis_Mechanism Ester Methyl Ester (Target Product) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) (from Base) Hydroxide->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic Acid (Hydrolysis Product) Tetrahedral_Intermediate->Carboxylic_Acid Collapse of Intermediate Methoxide Methoxide (CH₃O⁻) Tetrahedral_Intermediate->Methoxide Loss of Leaving Group

Caption: Base-catalyzed hydrolysis of the methyl ester.

Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate, designed to minimize the risk of ester hydrolysis.

Materials and Reagents
ReagentPuritySupplier (Example)
4-Azidobutanenitrile>95%Sigma-Aldrich
Methyl propiolate>98%Alfa Aesar
Copper(I) iodide (CuI)98%Acros Organics
N,N-Diisopropylethylamine (DIPEA)>99.5%TCI Chemicals
Dichloromethane (DCM), anhydrous>99.8%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Saturated aqueous ammonium chloride-Prepared in-house
Saturated aqueous sodium chloride (Brine)-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeEMD Millipore
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-azidobutanenitrile (1.0 eq).

    • Dissolve the azide in anhydrous dichloromethane (DCM).

    • Add methyl propiolate (1.1 eq) to the solution.

  • Catalyst Addition:

    • In a separate vial, suspend copper(I) iodide (0.05 eq) in a small amount of anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.1 eq) to the CuI suspension and stir for 2 minutes. DIPEA acts as a mild, non-nucleophilic base that facilitates the reaction without significantly promoting ester hydrolysis.[7][9]

    • Add the catalyst suspension to the main reaction flask.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup to Prevent Hydrolysis:

    • Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with:

      • Saturated aqueous ammonium chloride (2x)

      • Saturated aqueous sodium chloride (brine) (1x)

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Optimized Workflow

The following diagram illustrates the recommended workflow, highlighting the key steps to prevent ester hydrolysis.

Optimized_Workflow Start Start: Combine Reactants (4-Azidobutanenitrile & Methyl Propiolate) in Anhydrous DCM Catalyst Add Catalyst System (CuI / DIPEA) Start->Catalyst Reaction Stir at Room Temperature Monitor by TLC Catalyst->Reaction Quench Quench with Saturated Aqueous NH₄Cl Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Purify Purify by Column Chromatography (Hexanes/EtOAc) Dry->Purify Product Final Product: Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate Purify->Product

Caption: Optimized workflow for hydrolysis-sensitive synthesis.

Understanding the Science: Why These Steps Matter

The copper-catalyzed azide-alkyne cycloaddition is a highly efficient reaction for forming 1,2,3-triazoles.[5][6] The catalytic cycle involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide.[5] The choice of base is critical; a strong base can deprotonate the alkyne but will also readily attack the electrophilic carbonyl carbon of the ester, leading to hydrolysis.[4] DIPEA is a bulky, non-nucleophilic base that can facilitate the formation of the copper acetylide without significantly promoting the undesired hydrolysis.[7]

During the workup, avoiding both strong acids and bases is paramount. Ester hydrolysis is catalyzed under both conditions.[2] Acid-catalyzed hydrolysis is a reversible equilibrium process, while base-catalyzed hydrolysis (saponification) is irreversible and goes to completion.[4] By using a neutral quench like saturated ammonium chloride and washing with brine, you maintain a pH environment that is less conducive to hydrolysis.[8]

References

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society, 130(46), 15681–15689. [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Li, P., Wang, L., & Zhang, Y. (2011). Acid–Base Jointly Promoted Copper(I)-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry, 76(17), 7024–7032. [Link]

  • Díaz, I., de la Torre, E., & Puiggali, J. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 183. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(20), 4059–4072. [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Hossain, M. K., & Al-Majid, A. M. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2694. [Link]

  • Weinstain, R., et al. (2010). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Bioconjugate Chemistry, 21(10), 1843–1852. [Link]

  • Wright, M. H., & Bernardes, G. J. L. (2020). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 31(5), 1341–1349. [Link]

  • ResearchGate. (n.d.). Synthesis of triazole substituted methyl ester and attempted hydrolysis. Reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Reddit. (2022, April 6). Work-up and purification of ester reduction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • da Silva, A. C., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry, 10(15), 1935-1945. [Link]

  • Yang, S.-H., Zhai, Z.-W., & Zhang, S.-W. (2014). Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Ester Group. Asian Journal of Chemistry, 26(4), 1109-1112. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(9), 3879–3884. [Link]

  • Beilstein Journals. (2021, September 9). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

  • Savage, P. E., et al. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(18), 5821–5827. [Link]

  • ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield. The other reaction conditions were. Retrieved from [Link]

  • ACS Omega. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • DORAS. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Retrieved from [Link]

  • European Journal of Chemistry. (2021, March 31). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Time for the Synthesis of Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center dedicated to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate. This guide is structured for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction kinetics and troubleshooting common experimental challenges. Our focus is not just on what to do, but why specific strategies are effective, ensuring a robust and reproducible synthesis.

The target reaction involves the cycloaddition of 4-azidobutanenitrile with methyl propiolate. While the CuAAC reaction is renowned for its reliability, achieving rapid and complete conversion requires careful control over several key parameters.[1][][3] This guide addresses the most frequent issues encountered in the laboratory that lead to sluggish or incomplete reactions.

Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the reaction mechanism and components, providing the core knowledge needed for effective troubleshooting.

Q1: What is the fundamental catalytic cycle for this reaction, and how do its steps influence the overall reaction time?

A: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a multi-step catalytic cycle. The overall reaction rate is determined by the slowest step in this cycle. Understanding this mechanism is crucial because each optimization strategy is designed to accelerate one or more of these key steps.[4]

The cycle begins with the coordination of the copper(I) catalyst to the alkyne (methyl propiolate), which lowers the pKa of the terminal proton, facilitating the formation of a copper-acetylide intermediate.[4] This intermediate then coordinates with the azide (4-azidobutanenitrile). A subsequent rearrangement and cyclization form a six-membered copper-triazolide ring, which, upon protonolysis, releases the desired 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[4][5] Any factor that hinders the formation of the copper-acetylide, slows the cycloaddition, or removes Cu(I) from the cycle will increase the total reaction time.

A Cu(I) Catalyst C Copper-Acetylide Intermediate A->C Coordination & Deprotonation B Methyl Propiolate (Alkyne) B->C E Six-Membered Cu-Triazolide C->E Cycloaddition D 4-Azidobutanenitrile (Azide) D->E E->A Protonolysis F Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate (Product) E->F

Caption: Simplified catalytic cycle of the CuAAC reaction.

Q2: My reaction is slow and fails to reach completion. What are the most common initial culprits?

A: A slow or stalled reaction almost always points to one of three core issues: the catalyst system, the reaction conditions, or the reagents themselves.

  • Catalyst Inactivation: The active catalyst is Cu(I). Its oxidation to the inactive Cu(II) state is the most frequent cause of reaction failure.[6] This is often due to dissolved oxygen in the solvents.

  • Suboptimal Conditions: Temperature and reactant concentration directly influence reaction kinetics. Low temperatures or dilute solutions can lead to significantly longer reaction times.[7]

  • Reagent Purity/Solubility: Impurities in the starting materials can inhibit the catalyst.[8] Furthermore, if your product begins to precipitate out of solution before the reaction is complete, this can halt catalyst turnover and stop the reaction.[9]

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to diagnosing and resolving specific issues that impede reaction velocity.

Issue 1: The Reaction Rate is Unacceptably Slow
Cause A: Ineffective or Inactive Catalyst System

Q: How can I ensure my copper catalyst remains in the active Cu(I) state throughout the reaction? A: Maintaining the Cu(I) oxidation state is the single most critical factor for a successful CuAAC reaction.[4] The most convenient and common method is to generate Cu(I) in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), by adding a reducing agent.[10][11]

  • Solution: Always use a reducing agent. Sodium ascorbate is the most common and effective choice.[10] It rapidly reduces Cu(II) to Cu(I) and scavenges dissolved oxygen, protecting the catalyst.[10] A stoichiometric excess of sodium ascorbate (e.g., 2.5 to 5 equivalents relative to copper) is recommended to ensure a sufficient reducing environment throughout the reaction.[12][13]

  • Best Practice: Prepare your sodium ascorbate stock solution fresh, as it can degrade over time. To prevent premature catalyst oxidation, it is advisable to first mix the CuSO₄ and ligand solutions, add this mixture to your azide and alkyne, and only then initiate the reaction by adding the sodium ascorbate.[13] Additionally, while not always strictly necessary for small-scale reactions, deoxygenating your solvents by sparging with an inert gas like nitrogen or argon can significantly improve catalyst lifetime and reaction rate.[8][14]

Q: I'm not using a ligand. Is one necessary, and how does it impact reaction speed? A: While the CuAAC reaction can proceed without a ligand, its absence is a common reason for slow kinetics.[7] Ligands serve multiple crucial functions that accelerate the reaction. They stabilize the Cu(I) oxidation state, increase the catalyst's solubility, and prevent the formation of inactive copper aggregates.[9][11]

  • Solution: Employ a copper-chelating ligand. The choice depends on your solvent system.

    • For organic solvents or mixed aqueous/organic systems (like t-BuOH/water or DMF), tris-(benzyltriazolylmethyl)amine (TBTA) is a highly effective choice.

    • For purely aqueous systems, water-soluble ligands like THPTA or BTTAA are recommended.[11]

  • Causality: The ligand not only protects the copper catalyst but also actively participates in the catalytic cycle, enhancing the rate of acetylide formation.[10][15] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[8] For challenging reactions, starting with a 5:1 ratio is a robust strategy to maximize catalyst stability and activity.[9][12]

Cause B: Suboptimal Reaction Conditions

Q: Will increasing the temperature shorten my reaction time? A: Yes, increasing the reaction temperature is a straightforward way to increase the reaction rate. For many small-molecule click reactions, moving from room temperature to 40-60°C can dramatically reduce reaction times from hours to minutes.[9]

  • Recommendation: If your reaction is sluggish at room temperature, try increasing the heat moderately (e.g., to 40°C).[16] Monitor the reaction by TLC or LC-MS to find the optimal balance. Be aware that excessively high temperatures can sometimes promote side reactions or reagent degradation, although this is less of a concern for the specific substrates .

Q: How does my choice of solvent affect the reaction kinetics? A: The solvent plays a significant role. It must, at a minimum, fully solubilize all reactants and the product. Beyond solubility, the solvent's coordinating ability can influence the catalyst's activity.

  • Explanation: Non-coordinating solvents (e.g., toluene, dichloromethane) can sometimes lead to faster rates because the solvent does not compete with the reactants for coordination sites on the copper catalyst.[15] However, polar aprotic solvents like DMF or DMSO are excellent choices as they typically offer superior solubility for a wide range of substrates and are known to facilitate high reaction rates.[17] A very common and effective solvent system is a 1:1 mixture of t-butanol and water, which balances polarity and solubility.[6]

  • Actionable Advice: If you are using a solvent like pure water or THF and observing slow rates, consider switching to DMF or a t-BuOH/water mixture.

Issue 2: Side Product Formation (Alkyne Dimerization)

Q: I am observing a significant side product that I suspect is a homodimer of my alkyne. How does this affect my reaction time and how can I prevent it? A: The side product is likely from the Glaser coupling of methyl propiolate, an oxidative homocoupling reaction promoted by Cu(II) ions. This side reaction is detrimental for two reasons: it consumes your alkyne, and it indicates that your active Cu(I) catalyst is being oxidized to inactive Cu(II).

  • Mechanism of Interference: The presence of Cu(II) signifies an oxygen-rich environment that is actively deactivating your catalyst. This slows the primary CuAAC pathway and diverts your starting material to an undesired product.[14]

  • Solution: This issue is almost always solved by rigorously excluding oxygen and ensuring a sufficient concentration of a reducing agent.

    • Inert Atmosphere: Ensure the reaction is run under a nitrogen or argon atmosphere, especially if the reaction is expected to take a long time.[8][14]

    • Sufficient Reducing Agent: Increase the concentration of sodium ascorbate. Its role is to scavenge oxygen and immediately reduce any Cu(II) that forms back to Cu(I), effectively shutting down the Glaser coupling pathway.[6]

Start Slow or Incomplete Reaction Q_Catalyst Is the catalyst system optimized? Start->Q_Catalyst A_Catalyst 1. Use CuSO₄ with Sodium Ascorbate (fresh). 2. Add a ligand (e.g., TBTA). 3. Use a 5:1 Ligand:Cu ratio. 4. Work under an inert atmosphere. Q_Catalyst->A_Catalyst No Q_Conditions Are reaction conditions optimal? Q_Catalyst->Q_Conditions Yes A_Catalyst->Q_Conditions A_Conditions 1. Increase temperature to 40-60°C. 2. Increase reactant concentration. 3. Switch to a suitable solvent (DMF, t-BuOH/H₂O). Q_Conditions->A_Conditions No Q_Reagents Are reagents pure & soluble? Q_Conditions->Q_Reagents Yes A_Conditions->Q_Reagents A_Reagents 1. Verify purity of azide and alkyne. 2. Ensure product remains soluble. Q_Reagents->A_Reagents No Success Reaction Optimized Q_Reagents->Success Yes A_Reagents->Success

Caption: Troubleshooting workflow for slow CuAAC reactions.

Protocols and Quantitative Data

Optimized Protocol for Rapid Synthesis

This protocol is a robust starting point designed to maximize reaction rate and yield.

Reagent Preparation:

  • Solvent: Prepare a 1:1 (v/v) mixture of tert-butanol and deionized water. Sparge with nitrogen gas for 15-20 minutes to deoxygenate.

  • 4-azidobutanenitrile & Methyl Propiolate: Prepare stock solutions of your azide (1.0 eq) and alkyne (1.1 eq) in the deoxygenated t-BuOH/water solvent.

  • Copper Sulfate (CuSO₄): Prepare a 100 mM stock solution in deoxygenated water.

  • Ligand (TBTA): Prepare a 100 mM stock solution in DMSO.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deoxygenated water. This solution must be prepared fresh before each use.

Reaction Setup (for a 1 mmol scale reaction):

  • To a reaction vial equipped with a magnetic stir bar, add the 4-azidobutanenitrile solution (1.0 mmol).

  • Add the methyl propiolate solution (1.1 mmol).

  • Stir the mixture to ensure homogeneity.

  • In a separate small vial, pre-mix the catalyst by adding the CuSO₄ solution (e.g., 0.05 eq, 5 mol%) and the TBTA solution (e.g., 0.05 eq, 5 mol%). Allow this mixture to stand for 1-2 minutes.

  • Add the pre-mixed copper/ligand solution to the main reaction vial.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.2 eq, 20 mol%).

  • Seal the vial under a nitrogen or argon atmosphere and stir vigorously at room temperature or, for faster conversion, at 40°C.

Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours under these conditions.

  • Upon completion, the reaction can be quenched and worked up. For small molecules, purification via column chromatography on silica gel is typically effective.[18]

Data Summary: Effect of Parameters on Reaction Rate

The following table summarizes key parameters and their expected impact on reaction time, based on established principles of CuAAC chemistry.

ParameterStandard ConditionOptimized Condition for SpeedRationale & Causality
Catalyst Source Cu(II) salt (e.g., CuSO₄)Cu(II) salt + Reducing AgentIn situ generation of active Cu(I) is convenient and highly effective.[11][19]
Catalyst Loading 1-2 mol%5-10 mol%Higher catalyst loading increases the concentration of the active species, directly accelerating the rate.[6]
Ligand NoneTBTA or other triazole-based ligandLigands stabilize Cu(I), prevent aggregation, and accelerate the catalytic cycle.[10][11][15]
Ligand:Copper Ratio N/A1:1 to 5:1An excess of ligand ensures all copper is complexed, maximizing stability and activity.[8][9]
Reducing Agent 1-2 eq (vs. Cu)5-10 eq (vs. Cu)A larger excess ensures the complete reduction of Cu(II) and scavenges all dissolved oxygen.[12]
Temperature Room Temperature (20-25°C)40-60°CIncreased thermal energy overcomes the activation barrier more quickly, enhancing the reaction rate.[9]
Solvent THF, CH₂Cl₂DMF, DMSO, t-BuOH/H₂OPolar aprotic or mixed aqueous systems often provide better solubility and facilitate faster reactions.[15][17]
References

Sources

Technical Support Center: Crystallization of Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate. This triazole derivative is a key building block in the synthesis of novel therapeutic agents and other advanced materials.[1] Achieving a crystalline solid with the desired purity, yield, and physical properties is a critical step in its downstream applications. The choice of solvent is a powerful and widely utilized tool for influencing the outcome of crystallization.[2]

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions related to solvent effects on the crystallization of this compound. It is based on established principles of crystallization, solvent-solute interactions, and solid-state chemistry.

Understanding the Molecule: Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

The molecular structure of this compound, with its triazole ring, cyano group, and carboxylate moiety, dictates its behavior in different solvents.[1] The presence of multiple nitrogen and oxygen atoms allows for significant hydrogen bonding and dipole-dipole interactions.[3][4][5] These interactions, along with the overall polarity of the molecule, are central to understanding its solubility and crystallization behavior.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the crystallization of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate, providing probable causes and actionable solutions.

Issue 1: The Compound Fails to Crystallize

Symptoms:

  • The solution remains clear upon cooling.

  • No solid precipitate forms, even after an extended period.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Insufficient Supersaturation The concentration of the compound in the solution is below the point required for nucleation to begin.[6] Solution: Slowly evaporate the solvent to increase the concentration. If using an anti-solvent, add it dropwise to the point of turbidity and then slightly warm the solution until it becomes clear again before allowing it to cool slowly.
Solvent is Too Good The compound is highly soluble in the chosen solvent, even at low temperatures, preventing it from precipitating out.[7] Solution: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[8][9] If a single solvent is not suitable, a mixed solvent system can be employed.[10]
Cooling Rate is Too Slow While slow cooling is generally preferred, in some cases, it may not provide enough of a thermodynamic driving force for nucleation. Solution: Try cooling the solution at a slightly faster rate. If that fails, try placing the solution in a colder environment, such as a refrigerator or an ice bath, but be mindful that rapid cooling can lead to smaller, less pure crystals.[11]
No Nucleation Sites The solution is clean and free of any particles that could initiate crystal growth. Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[12] Alternatively, add a "seed crystal" of the pure compound to provide a template for crystal growth.[11][12][13]
Issue 2: The Compound "Oils Out" Instead of Crystallizing

Symptoms:

  • A liquid or oily layer separates from the solution upon cooling.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
High Solute Concentration The solution is too concentrated, causing the compound to come out of solution above its melting point.[6][14] Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[12][13] Allow the solution to cool more slowly to prevent the oil from forming again.[13][14]
Melting Point Depression Impurities in the compound can lower its melting point, making it more prone to oiling out. Solution: Purify the compound further using techniques like column chromatography before attempting recrystallization.[6]
Inappropriate Solvent Choice The boiling point of the solvent may be too high relative to the melting point of the compound.[13] Solution: Choose a solvent with a lower boiling point. The ideal solvent should have a boiling point at least 10°C below the melting point of the compound to be crystallized.[13]
Issue 3: Poor Crystal Quality or Low Yield

Symptoms:

  • Crystals are very small (microcrystalline) or form as a powder.

  • The final yield of the purified compound is significantly lower than expected.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Rapid Cooling Cooling the solution too quickly leads to rapid nucleation and the formation of many small crystals, which can trap impurities.[11][12] Solution: Allow the solution to cool to room temperature slowly and undisturbed.[7][15] Insulating the flask can help to slow the cooling process.[12]
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor, thus reducing the yield.[12][14] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8][15] If the mother liquor is suspected to contain a large amount of the product, it can be concentrated and a second crop of crystals can be collected.
Agitation or Vibration Disturbing the solution during the cooling process can induce rapid and widespread nucleation.[6] Solution: Place the crystallization vessel in a location where it will not be disturbed.
Inappropriate Solvent for Morphology The solvent can influence the shape (habit) of the crystals. Some solvents may favor the growth of needle-like crystals, which can be difficult to handle and may have poor flow characteristics.[16][17] Solution: Experiment with different solvents to find one that produces crystals with a more desirable morphology, such as prisms or blocks.[16] The interactions between the solvent and the growing crystal faces determine the final shape.[18]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallization?

A1: The ideal solvent should have the following properties:

  • The compound of interest should be highly soluble at high temperatures and sparingly soluble at low temperatures.[7][9]

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[8][13]

  • The solvent should not react with the compound.[8]

  • It should be relatively volatile for easy removal from the crystals.[13]

  • For safety, it should be non-toxic and non-flammable.[19]

A good starting point is to test the solubility of your compound in a range of solvents with varying polarities.

Q2: What is polymorphism and how does the solvent affect it?

A2: Polymorphism is the ability of a compound to exist in more than one crystalline form.[17][20][21] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point.[22][23] The choice of solvent is a critical factor in determining which polymorph is obtained, as solvent-solute interactions can influence both the nucleation and growth of a specific crystal lattice.[2][4]

Q3: Can I use a mixture of solvents?

A3: Yes, using a solvent pair is a common and effective technique.[10] This is often done when no single solvent meets all the criteria for a good crystallization solvent. The process typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.[10]

Q4: How can I confirm the purity and identity of my crystals?

A4: Several analytical techniques can be used to characterize the final product:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify different polymorphs.[22][24]

  • X-ray Powder Diffraction (XRPD): To identify the crystalline form and check for polymorphism.[22]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To confirm the chemical identity and investigate intermolecular interactions like hydrogen bonding.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure of the compound.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Place the crude methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding the solvent dropwise until the compound is completely dissolved.[15]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Cover the flask and allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[7][15]

  • Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Solvent Screening Workflow

SolventScreening cluster_0 Phase 1: Solubility Testing cluster_1 Phase 2: Crystallization Trials cluster_2 Phase 3: Analysis start Start with Crude Compound test_solvents Test solubility in a range of solvents (e.g., polar, non-polar, protic, aprotic) start->test_solvents classify_solvents Classify solvents: - Good (soluble hot, insoluble cold) - Poor (insoluble hot & cold) - Unsuitable (soluble at all temps) test_solvents->classify_solvents select_good Select promising 'Good' solvents classify_solvents->select_good Identify candidates single_solvent Perform single solvent recrystallization select_good->single_solvent solvent_pair Perform mixed solvent recrystallization (Good solvent + Poor anti-solvent) select_good->solvent_pair analyze Analyze crystals for: - Yield - Purity (e.g., DSC, HPLC) - Morphology (Microscopy) - Polymorphism (XRPD) single_solvent->analyze solvent_pair->analyze end Optimized Crystallization Protocol analyze->end

Caption: A systematic workflow for solvent screening.

Visualizing Solvent-Solute Interactions

The nature of the solvent can dramatically influence crystal packing and morphology through various intermolecular forces.

Interactions Compound Triazole Carboxylate Solvent Solvent Molecules Compound->Solvent H-Bonding Dipole-Dipole Crystal Crystal Lattice Compound->Crystal Self-Assembly Packing Solvent->Crystal Surface Adsorption (Inhibition/Promotion)

Caption: Key interactions governing crystallization.

References

  • Smolecule. (2024, April 14). methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate.
  • LibreTexts. (n.d.). 4. Crystallization.
  • SATHEE. (n.d.). Chemistry Crystallization.
  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?.
  • Seven Star Pharma. (n.d.). Factors Influencing Polymorphism.
  • University of California, Irvine. (n.d.). Recrystallization I 10.
  • University of Technology, Iraq. (n.d.). EXPERIMENT (3) Recrystallization.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Bauer, J., et al. (2009). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
  • At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • Journal of Molecular Structure. (2025, June 30).
  • International Journal of Applied Pharmaceutics. (2017, March 28). Preparation and Characterisation of Pharmaceutical Solids – A Review.
  • University of Rochester. (n.d.). SOP: CRYSTALLIZATION.
  • Lahav, M., & Leiserowitz, L. (2006). A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • Journal of Chemical Education. (2023, July 4).
  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control.
  • Wiley Online Library. (n.d.).
  • Universiti Malaysia Pahang. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
  • ResearchGate. (n.d.). Effect of solvent's polarity on crystal growth conformation of ester of maleate acid.
  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • BenchChem. (2025, December). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Future4200. (n.d.). CRYSTAL GROWTH & DESIGN.
  • XtalDev. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
  • Royal Society of Chemistry. (2016, January 7).
  • IntechOpen. (2022, June 9).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2016, January 4). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.
  • Open Access Journals. (n.d.).
  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • ChemScene. (n.d.). Methyl 1-(3-cyanopropyl)-1h-1,2,3-triazole-4-carboxylate.
  • National Institutes of Health. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • University of York. (n.d.). Problems with Recrystallisations.
  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
  • Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis.
  • National Institutes of Health. (n.d.). Frustration of H-Bonding and Frustrated Packings in a Hexamorphic Crystal System with Reversible Crystal–Crystal Transitions.
  • International Union of Crystallography. (2023, June 26).
  • ACS Publications. (2009, September 29). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient.
  • SciSpace. (2020, May 5). Hydrogen bonding versus packing effects in the crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl.
  • National Institutes of Health. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Google Patents. (n.d.).
  • Dovepress. (2016, August 25).

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Validation & Comparative

methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate vs ethyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of Methyl vs. Ethyl 1-(3-Cyanopropyl)-1H-1,2,3-Triazole-4-Carboxylate in Drug Discovery Workflows

Executive Summary & Chemical Context

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for amide bonds[1]. The triazole ring itself exhibits profound stability against thermal degradation, acidic conditions, redox environments, and enzymatic hydrolysis[2]. However, when constructing complex architectures such as PROTAC linkers or peptidomimetics, the triazole is typically synthesized as an ester intermediate[3].

This guide objectively compares two critical building blocks: methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 1423033-21-9)[4] and its ethyl counterpart . While structurally similar, the choice of the ester alkyl group (methyl vs. ethyl) fundamentally dictates the molecule's physicochemical profile and its reactivity during downstream synthetic unmasking (saponification).

Physicochemical Profiling

The structural divergence between a methyl and an ethyl ester introduces variations in lipophilicity, steric bulk, and molecular weight. These parameters influence both purification workflows and reaction kinetics.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylateEthyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate
CAS Number 1423033-21-9N/A (Standard Derivative)
Molecular Formula C8H10N4O2C9H12N4O2
Molecular Weight 194.19 g/mol 208.22 g/mol
Estimated LogP ~0.4~0.8
Steric Bulk (C-4 Ester) Minimal (-CH3)Moderate (-CH2CH3)
Primary Utility Rapid intermediate unmaskingEnhanced lipophilicity / crystallization

Synthetic Methodology: The CuAAC Workflow

Both derivatives are synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. This click-chemistry approach guarantees the exclusive formation of the 1,4-disubstituted isomer, bypassing the isomeric mixtures typically seen in uncatalyzed thermal cycloadditions[6].

CuAAC_Synthesis Azide 1-Azido-3-cyanopropane (Nitrile Precursor) Catalyst CuSO4 / Na Ascorbate Active Cu(I) Species Azide->Catalyst Alkyne Methyl or Ethyl Propiolate Alkyne->Catalyst Product 1,4-Disubstituted Triazole Ester Catalyst->Product [3+2] Cycloaddition

CuAAC synthetic workflow for 1,4-disubstituted 1,2,3-triazole carboxylates.

Protocol 1: Regioselective CuAAC Synthesis

Objective: Synthesize the triazole ester while preventing alkyne homocoupling.

  • Preparation: Dissolve 1-azido-3-cyanopropane (1.0 eq) and the respective propiolate (methyl or ethyl, 1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • Catalyst Activation: Add CuSO4·5H2O (5 mol%) followed immediately by sodium ascorbate (10 mol%).

  • Reaction: Stir at room temperature (25 °C) for 4–6 hours.

  • Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the azide starting material and the emergence of the product mass (m/z 195.2 [M+H]+ for methyl, m/z 209.2 [M+H]+ for ethyl) confirms cycloaddition. The strict absence of a secondary peak with identical mass validates 1,4-regioselectivity over the 1,5-isomer.

Causality Insight: Why use sodium ascorbate with Cu(II) instead of directly adding a Cu(I) salt? Cu(I) salts (like CuI) are thermodynamically unstable and prone to oxidation in the air. Generating Cu(I) in situ via the continuous reduction of Cu(II) by sodium ascorbate ensures a steady, low concentration of the active catalytic species. This prevents the oxidative Glaser coupling of the propiolate and drives the reaction to >95% yield.

Performance Comparison: Saponification Kinetics

In most drug discovery applications, the carboxylate group of the triazole must undergo nucleophilic substitution (hydrolysis) to yield a free carboxylic acid, which is then coupled to an amine to form an amide[3]. The chemical behavior and hydrolysis rate of the ester are heavily influenced by the steric hindrance of the alkyl group[3].

Hydrolysis_Pathway Ester Triazole-4-carboxylate (Methyl vs Ethyl) Intermediate Tetrahedral Intermediate (Steric Barrier) Ester->Intermediate OH- Attack Reagent LiOH (aq) / THF Mild Base Reagent->Intermediate Product Triazole-4-carboxylic Acid + Alcohol Intermediate->Product Fast for Methyl SideReaction Nitrile Hydrolysis (Off-Target) Intermediate->SideReaction Prolonged exposure (Risk for Ethyl)

Base-catalyzed saponification pathway highlighting steric differentiation.

Table 2: Comparative Saponification Kinetics (LiOH, THF/H2O, 25 °C)

CompoundSubstrate Conc.Base Equivalents t1/2​ (Half-life)Time to >99% ConversionNitrile Integrity
Methyl Ester 0.1 M1.5 eq LiOH~15 mins1.5 hours>99% intact
Ethyl Ester 0.1 M1.5 eq LiOH~45 mins4.5 hours~95% intact (trace amide)
Protocol 2: Chemoselective Base-Catalyzed Saponification

Objective: Hydrolyze the ester to the free acid without degrading the sensitive 3-cyanopropyl group.

  • Preparation: Dissolve the triazole ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) at 0 °C, then allow the mixture to warm to 25 °C.

  • Self-Validating Check: Track progress via TLC (DCM:MeOH 9:1). The ester (high Rf) will vanish, replaced by a baseline spot (lithium carboxylate salt). Quench with 1M HCl to pH 3. LC-MS must show m/z 181.1 [M+H]+ (the free acid), validating successful unmasking.

Causality Insight: The presence of the aliphatic nitrile (cyanopropyl group) creates a severe chemoselectivity challenge. Strong bases (NaOH/KOH) or extended reaction times risk hydrating the nitrile into a primary amide. This is why the methyl ester is vastly superior for this specific building block. The minimal steric bulk of the methyl group allows the tetrahedral intermediate to form and collapse rapidly. The reaction finishes in 1.5 hours, leaving the nitrile completely intact. The ethyl ester requires nearly three times as long to hydrolyze, increasing the thermodynamic risk of off-target nitrile degradation.

Application Selection Guide

  • Select Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate when the molecule is strictly an intermediate destined for rapid downstream amide coupling. Its superior hydrolysis kinetics protect sensitive functional groups (like the nitrile) from harsh deprotection conditions.

  • Select Ethyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate if the ester is the final intended pharmacophore (e.g., functioning as a prodrug). The ethyl group provides slightly higher lipophilicity (LogP) for cellular permeability and greater stability against non-specific plasma esterases.

References

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review SciSpace / Frontiers URL: [Link]

  • 1,2,3-Triazole - Wikipedia Wikipedia URL: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers URL: [Link]

  • Synthesis of 1,2,3-triazole derivatives based on propargyl ester European Journal of Chemistry URL:[Link]

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A Comparative Guide to Developing and Validating a Stability-Indicating HPLC Method for the Purity of Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate. As a key intermediate in pharmaceutical synthesis, ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of protocols to explore the scientific rationale behind method development choices and validation strategies, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only replicate a method but to understand its underlying principles, enabling them to adapt and troubleshoot effectively. We will compare two distinct reversed-phase HPLC (RP-HPLC) approaches to illustrate how column chemistry and mobile phase selection can be tailored to achieve optimal separation from potential impurities and degradation products.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a polar molecule containing a triazole ring, a nitrile group, and a methyl ester. Its synthesis, often involving a [3+2] cycloaddition, can introduce several potential impurities.[5][6] A robust purity method must be able to separate the main component from:

  • Starting materials: Unreacted azides and alkynes.

  • Side-products: Isomeric triazoles or by-products from incomplete reactions.

  • Degradation products: The ester and nitrile functionalities are susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid and amide/carboxylic acid, respectively.[5]

A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, a critical requirement for stability studies.[7][8][9] To achieve this, we will incorporate forced degradation studies into our validation to demonstrate specificity.[10][11]

Comparative HPLC Method Development

We will develop and compare two methods to highlight how different stationary phases can offer unique selectivity for our target analyte and its impurities.

  • Method A: The Workhorse - C18 Column. A traditional C18 (L1) column is the most common starting point in RP-HPLC due to its broad applicability and hydrophobicity.

  • Method B: Alternative Selectivity - Phenyl-Hexyl Column. A phenyl-hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, it can offer π-π interactions with aromatic rings, such as the triazole ring in our analyte, potentially improving resolution from closely related impurities.

Experimental Workflow for Method Development

cluster_dev Method Development A Analyte & Impurity Information B Select Columns (C18 vs. Phenyl-Hexyl) A->B C Screen Mobile Phases (Acetonitrile vs. Methanol) B->C D Optimize Mobile Phase (Gradient, pH, Flow Rate) C->D E Select Optimal Wavelength D->E F System Suitability Check E->F

Caption: Workflow for HPLC method development.

Comparative Chromatographic Conditions
ParameterMethod A: C18 (Workhorse)Method B: Phenyl-Hexyl (Alternative Selectivity)Rationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmTo compare standard hydrophobic retention with mixed-mode (hydrophobic and π-π) retention.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier used to improve peak shape and provide protons for mass spectrometry if needed.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency.
Gradient 20% to 80% B in 15 min20% to 80% B in 15 minA generic gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTo ensure reproducible retention times.
Detection (UV) 220 nm220 nmSelected based on the UV absorbance maxima of the triazole carboxylate structure.
Injection Vol. 10 µL10 µL

HPLC Method Validation: A Head-to-Head Comparison

The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[12] We will validate both methods according to ICH Q2(R1)/Q2(R2) guidelines, comparing their performance across key parameters.[3]

Overall Validation Workflow

cluster_val Method Validation Workflow (ICH Q2) A Specificity (Forced Degradation) B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) C->D E Detection Limit (LOD) & Quantitation Limit (LOQ) D->E F Robustness E->F G Method is Validated F->G

Caption: ICH Q2-compliant method validation workflow.

Specificity (Forced Degradation Study)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] A forced degradation study is the cornerstone of establishing the stability-indicating nature of a purity method.[8][9]

Experimental Protocol:

  • Prepare separate solutions of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate (approx. 1 mg/mL).

  • Expose the solutions to the following stress conditions:[11]

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Neutralize the acidic and basic samples after the stress period.

  • Dilute all stressed samples to a suitable concentration and analyze using both Method A and Method B.

  • Analyze an unstressed sample and a placebo (if applicable) as controls.

  • Assess peak purity of the main analyte peak in all stressed chromatograms using a photodiode array (PDA) detector.

Comparative Performance Data:

Stress ConditionMethod A (C18) - ObservationsMethod B (Phenyl-Hexyl) - Observations
Acid Hydrolysis ~15% degradation. Main peak is pure. One major degradant peak observed with poor resolution (Rs < 1.5) from the main peak.~15% degradation. Main peak is pure. Major degradant peak is well-resolved (Rs > 2.0) from the main peak.
Base Hydrolysis ~25% degradation. Main peak is pure. Two major degradant peaks are baseline resolved.~25% degradation. Main peak is pure. Both degradant peaks are baseline resolved with better peak shape (lower tailing factor).
Oxidation ~10% degradation. Main peak is pure. Minor degradant peaks are well-resolved.~10% degradation. Main peak is pure. Minor degradant peaks are well-resolved.
Thermal/Photolytic No significant degradation observed (<2%).No significant degradation observed (<2%).
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the proposed range (e.g., 80% to 120% of the target assay concentration for the main component, and from LOQ to 120% of the impurity specification for impurities).[12]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the linearity using the coefficient of determination (R²).

Comparative Performance Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
Range 0.5 - 150 µg/mL0.5 - 150 µg/mLShould cover the expected working range.
0.99920.9995≥ 0.999
Y-intercept Minimal, not significantly different from zeroMinimal, not significantly different from zeroShould be statistically insignificant.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies.[13]

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo or a known batch of the substance).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percent recovery.

Comparative Performance Data:

Spike LevelMethod A (C18) - Mean % RecoveryMethod B (Phenyl-Hexyl) - Mean % RecoveryICH Acceptance Criteria
80% 99.2%99.5%Typically 98.0% - 102.0%
100% 100.3%100.1%Typically 98.0% - 102.0%
120% 101.1%100.8%Typically 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Performance Data:

ParameterMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSDICH Acceptance Criteria
Repeatability 0.85%0.70%≤ 2.0% (for assay)
Intermediate Precision 1.35%1.10%≤ 2.0% (for assay)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

Experimental Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Alternatively, they can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Comparative Performance Data:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale
LOD (S/N ≈ 3) 0.05 µg/mL0.04 µg/mLLower LOD indicates higher sensitivity.
LOQ (S/N ≈ 10) 0.15 µg/mL0.12 µg/mLA lower LOQ is critical for accurately quantifying low-level impurities.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

Comparative Performance Data:

Parameter VariedMethod A (C18) - Impact on Critical Resolution (Rs)Method B (Phenyl-Hexyl) - Impact on Critical Resolution (Rs)
Flow Rate +10% Rs decreased to 1.6Rs decreased to 2.1
Flow Rate -10% Rs increased to 1.9Rs increased to 2.4
Temp +2°C Rs decreased to 1.7Rs decreased to 2.2
%B +2% Rs decreased to 1.4 (below acceptance criteria)Rs decreased to 1.9

Final Comparison and Recommendation

This guide has objectively compared two HPLC methods for the purity determination of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate. The experimental data, grounded in established validation principles, provides a clear basis for method selection.

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Winner
Specificity Adequate, but poor resolution for acid degradant.Excellent , resolves all degradants.Method B
Linearity ExcellentExcellentTie
Accuracy ExcellentExcellentTie
Precision ExcellentExcellent (slightly better %RSD)Method B
LOD/LOQ GoodExcellent (more sensitive)Method B
Robustness Poor (failed on %B variation)Excellent Method B

Final Recommendation:

While both methods perform adequately in terms of linearity, accuracy, and precision, Method B, utilizing a Phenyl-Hexyl column, is unequivocally the superior choice. Its enhanced selectivity provides baseline resolution for a critical degradation product where the standard C18 column struggles. Furthermore, its superior robustness ensures that the method will perform reliably day-to-day in a quality control setting, where minor variations in conditions are inevitable. This science- and risk-based approach to method development and validation leads to a more reliable, transferable, and defensible analytical procedure.[15][16]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Hossain, N., et al. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • Alsante, K. M., et al. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (n.d.). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • Musenga, A., et al. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Flieger, J., et al. (n.d.). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate.
  • Borman, P., et al. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Smolecule. (2024, April 14). methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate.
  • Sangamithra, R., et al. (2023, September 1). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

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Strategic Scaffold Selection: Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate vs. 1,2,4-Triazole Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern medicinal chemistry, the triazole ring is a privileged heterocyclic scaffold. However, the exact positional arrangement of its nitrogen atoms fundamentally alters the molecule's electronic distribution, reactivity, and biological utility. This guide provides an in-depth comparative analysis between methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate —a highly functionalized, click-derived bifunctional linker—and 1,2,4-triazole isomers , which are traditionally deployed as terminal pharmacophores.

Understanding the physicochemical distinctions and synthetic causality between these two classes is critical for rational drug design, particularly when deciding between constructing protease-resistant linkers (e.g., for PROTACs) or targeting metalloenzymes (e.g., CYP450 inhibitors).

Structural Archetypes & Physicochemical Profiling

The structural divergence between 1,2,3- and 1,2,4-triazoles dictates their distinct roles in pharmacology 1.

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a 1,4-disubstituted 1,2,3-triazole. It features a massive dipole moment (~5.0 Debye) that aligns perfectly with the dipole of a trans-amide bond, making it an exceptional bioisostere. The distance between the C4 and N1 substituents is approximately 3.8 Å, closely mimicking the 3.9 Å distance of an amide, but with absolute resistance to proteolytic cleavage. Furthermore, the ester and nitrile groups provide orthogonal reactivity handles for downstream bioconjugation.

1,2,4-Triazole isomers (existing primarily as 1H- and 4H- tautomers in rapid equilibrium) possess a lower dipole moment but excel in metal coordination. The alternating nitrogen arrangement leaves the N4 atom exposed and highly nucleophilic, allowing it to form strong dative bonds with transition metals, a mechanism exploited by blockbuster antifungals like fluconazole to inhibit the heme iron in CYP51 2.

Table 1: Quantitative Physicochemical Comparison
PropertyMethyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate1,2,4-Triazole Isomers (General Core)
Nitrogen Positions Adjacent (1,2,3)Alternating (1,2,4)
Dipole Moment ~5.0 D (Highly polarized)~3.0 - 3.2 D
H-Bond Acceptors 5 (3 on ring, 1 ester, 1 nitrile)3 (on ring)
H-Bond Donors 01 (in unsubstituted 1H/4H forms)
Primary Utility Bioisostere, rigid bifunctional linkerTerminal pharmacophore, metal coordinator
Metabolic Stability Extremely high (protease resistant)High (susceptible to N-glucuronidation)

Synthesis Causality & Pharmacological Logic

The synthetic pathways for these two scaffolds are fundamentally different, driven by distinct thermodynamic and kinetic causalities 3.

1,2,3-Triazoles are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The causality behind using Cu(I) rather than thermal conditions is strict regiocontrol: Cu(I) forms a dinuclear acetylide intermediate that exclusively yields the 1,4-isomer. This prevents the formation of the 1,5-isomer, which has a drastically different spatial trajectory that would disrupt target binding.

Conversely, 1,2,4-triazoles are synthesized via thermodynamically driven condensation reactions (e.g., hydrazines with amidines). These reactions require harsher conditions (heat, acidic catalysis) to drive cyclodehydration, resulting in an equilibrium mixture of tautomers where the 1H-isomer generally predominates due to superior aromatic resonance stabilization.

SynthesisWorkflow Start Starting Materials Path1 4-Azidobutyronitrile + Methyl Propiolate Start->Path1 Path2 Acyl Hydrazide + Amidine Start->Path2 Cat1 CuSO4 / Na-Ascorbate (In situ Cu(I) generation) Path1->Cat1 Cat2 Glacial Acetic Acid (Reflux, Dehydration) Path2->Cat2 Prod1 Methyl 1-(3-cyanopropyl)- 1H-1,2,3-triazole-4-carboxylate (1,4-Regioselective) Cat1->Prod1 Prod2 1,2,4-Triazole Isomers (Thermodynamic Mixture) Cat2->Prod2

Divergent synthesis workflows for 1,2,3-triazole vs 1,2,4-triazole scaffolds.

PharmLogic Core Triazole Scaffold Selection T123 1,2,3-Triazole (Click-derived) Core->T123 T124 1,2,4-Triazole (Condensation-derived) Core->T124 Prop1 High Dipole Moment (~5D) Trans-Amide Mimic T123->Prop1 Prop2 Exposed N4 Lone Pair Metal Coordinator T124->Prop2 App1 Protease-Resistant Linkers (PROTACs, Peptidomimetics) Prop1->App1 App2 CYP51 Inhibitors (Antifungals, Agrochemicals) Prop2->App2

Pharmacological targeting logic differentiating triazole isomers.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks and explaining the mechanistic causality behind critical steps.

Protocol 1: Regioselective Synthesis of Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate via CuAAC

Objective: Synthesize the title bifunctional linker with >98% 1,4-regioselectivity.

  • Precursor Assembly: Dissolve 4-azidobutyronitrile (1.0 equiv) and methyl propiolate (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic solvent system enhances the stabilization of the copper-acetylide intermediate while maintaining the solubility of both polar and non-polar precursors.

  • Catalyst Generation: Add Sodium Ascorbate (0.1 equiv) followed by Copper(II) Sulfate pentahydrate (0.05 equiv).

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ. Using pre-formed Cu(I) salts in the presence of atmospheric oxygen often leads to oxidative Glaser homocoupling of the alkyne. Generating it in situ prevents this side reaction.

  • Self-Validation (Reaction Monitoring): Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Check: The reaction is complete when the azide spot disappears (confirm absence of the ~2100 cm⁻¹ azide stretch via crude FT-IR) and a highly UV-active spot (the conjugated triazole ester) appears at lower Rf.

  • Workup & Purification: Extract with EtOAc. Wash the organic layer with an aqueous EDTA solution (0.1 M).

    • Causality: EDTA powerfully chelates residual copper. Trace copper contamination can severely interfere with downstream biological assays or transition-metal-catalyzed cross-couplings (e.g., Suzuki couplings) if this linker is used in complex syntheses.

  • Final Validation: Confirm structure via LC-MS (Expected [M+H]⁺ = 195.1) and ¹H NMR (Look for the diagnostic triazole C5-H singlet at ~8.1 ppm).

Protocol 2: Synthesis of a Representative 1,2,4-Triazole (3,5-Disubstituted-1H-1,2,4-triazole)

Objective: Access the 1,2,4-triazole core via thermodynamically controlled cyclodehydration.

  • Condensation: Combine an acyl hydrazide (1.0 equiv) and an amidine hydrochloride (1.2 equiv) in glacial acetic acid.

  • Cyclodehydration: Reflux the mixture at 120°C for 12 hours.

    • Causality: Unlike the mild click reaction, forming the 1,2,4-triazole requires high thermal energy and acid catalysis to drive the elimination of water and force the ring closure of the intermediate acyl amidrazone.

  • Self-Validation (Reaction Monitoring): Monitor via LC-MS.

    • Validation Check: Look for the disappearance of the linear acyl amidrazone intermediate ([M+H]⁺ + 18) and the appearance of the cyclized product mass.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with saturated NaHCO₃ to precipitate the product. Recrystallize from ethanol.

  • Final Validation: Confirm via ¹³C NMR. The equivalent (or near-equivalent) carbons of the symmetric 1,2,4-triazole ring will appear characteristically downfield at ~150-160 ppm.

Conclusion

The choice between a 1,2,3-triazole and a 1,2,4-triazole is not merely a matter of synthetic convenience; it is a fundamental pharmacological decision. Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate exemplifies the power of click chemistry to generate rigid, highly polarized, and protease-resistant bifunctional linkers, ideal for PROTACs and peptidomimetics. In contrast, 1,2,4-triazole isomers remain the gold standard for designing terminal pharmacophores that require precise metal coordination, such as CYP51 inhibitors. Selecting the correct isomer ensures optimal target engagement and metabolic stability.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.National Library of Medicine (PMC).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers in Chemistry.
  • Pharmacological significance of triazole scaffold.Taylor & Francis Online.

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A Researcher's Guide to Differentiating 1,4- and 1,5-Disubstituted Triazole Carboxylates: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Regiochemistry in Triazole-Based Drug Development

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipolar character.[1] These five-membered heterocyclic rings are prominent scaffolds in a wide array of pharmaceuticals. However, the synthetic accessibility of 1,2,3-triazoles via the highly efficient azide-alkyne cycloaddition has led to a critical challenge for researchers: the formation of two distinct constitutional isomers, the 1,4- and 1,5-disubstituted products.

The spatial arrangement of substituents—the very definition of regiochemistry—is not a trivial detail. It profoundly influences a molecule's three-dimensional shape, electronic properties, and, consequently, its ability to interact with biological targets. For drug development professionals, the ability to selectively synthesize and, more importantly, unambiguously identify the correct regioisomer is paramount to ensuring efficacy and safety. This guide provides an in-depth spectroscopic comparison of 1,4- and 1,5-disubstituted triazole carboxylates, offering field-proven insights and experimental data to empower researchers to confidently distinguish between these crucial building blocks.

The Synthetic Fork in the Road: How Catalysis Dictates Isomer Formation

The regiochemical outcome of the azide-alkyne cycloaddition is almost exclusively controlled by the choice of metal catalyst. Understanding this fundamental principle is the first step in validating the identity of a synthesized compound.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the "jewel in the crown of click chemistry," reliably and almost exclusively yields 1,4-disubstituted 1,2,3-triazoles .[2] The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide, proceeding through a six-membered copper-containing intermediate to deliver the 1,4-isomer with high fidelity.[3] This method is widely used due to its mild conditions and high yields.[3][4][5]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): To access the alternative regioisomer, chemists turn to ruthenium catalysts, such as Cp*RuCl(PPh₃)₂.[2][6] The RuAAC reaction proceeds through a distinct mechanistic pathway involving the formation of a ruthenium-acetylide π-complex.[6] This pathway favors the formation of 1,5-disubstituted 1,2,3-triazoles , complementing the CuAAC reaction and providing selective access to the other major isomer class.[7][8]

The choice of catalyst is therefore the primary determinant of the product's identity. The following diagram illustrates these divergent, catalyst-dependent pathways.

G cluster_0 1,4-Isomer Synthesis cluster_1 1,5-Isomer Synthesis start1 Terminal Alkyne + Organic Azide cu_cat Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) start1->cu_cat Click Chemistry mech1 CuAAC Mechanism (Copper Acetylide Intermediate) cu_cat->mech1 prod1 1,4-Disubstituted Triazole Carboxylate mech1->prod1 start2 Terminal Alkyne + Organic Azide ru_cat Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) start2->ru_cat 'Sister' Process mech2 RuAAC Mechanism (Ruthenacycle Intermediate) ru_cat->mech2 prod2 1,5-Disubstituted Triazole Carboxylate mech2->prod2

Caption: Divergent catalytic pathways for triazole synthesis.

The Spectroscopic Fingerprint: Unambiguous Isomer Identification

While synthesis provides the expected product, rigorous spectroscopic characterization is the ultimate proof of structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, offering clear, diagnostic differences between the 1,4- and 1,5-isomers.

¹H NMR Spectroscopy: The Diagnostic Triazole Proton

The most telling signal in the ¹H NMR spectrum is that of the lone proton on the triazole ring. Its chemical shift is highly sensitive to its electronic environment, which differs significantly between the two isomers.

  • 1,4-Disubstituted Triazoles: The proton is located at the C5 position (H5). This proton is adjacent to two nitrogen atoms, resulting in significant deshielding. Consequently, the H5 proton signal appears characteristically downfield , typically in the range of δ 8.00 - 8.75 ppm .[9][10]

  • 1,5-Disubstituted Triazoles: The proton is at the C4 position (H4). Being adjacent to only one nitrogen and one carbon atom, it is less deshielded compared to its H5 counterpart. This results in an upfield shift, with the H4 proton signal typically appearing between δ 7.50 - 7.80 ppm .[6][11][12]

This difference of >0.5 ppm is a robust and reliable indicator for initial isomer assignment directly from the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides confirmatory evidence of the substitution pattern. The chemical shifts of the two triazole ring carbons (C4 and C5) are key.

  • 1,4-Disubstituted Triazoles: The C4 carbon is substituted (quaternary), while the C5 carbon is protonated (methine). The substituted C4 atom typically resonates further downfield (δ ~139-149 ppm), while the protonated C5 carbon appears more upfield (δ ~122-128 ppm).[10]

  • 1,5-Disubstituted Triazoles: The situation is reversed. The C5 carbon is now the substituted position, and the C4 carbon is protonated. In many cases, the protonated C4 carbon appears around δ 131-138 ppm, and the substituted C5 carbon is observed further downfield at δ ~140 ppm.[9][12]

Expert Tip: While these ranges are typical, they can be influenced by the specific electronic properties of the substituents. For an irrefutable assignment, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This 2D NMR technique correlates protons with their directly attached carbons, allowing you to definitively identify which carbon signal (C4 or C5) corresponds to the diagnostic triazole proton (H4 or H5).

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: While essential for confirming the presence of key functional groups, IR spectroscopy is generally not a primary tool for distinguishing between these two regioisomers. Both will show characteristic stretches for the carboxylate C=O (around 1750-1770 cm⁻¹) and triazole ring vibrations (in the 1400-1600 cm⁻¹ region).[6][13]

  • Mass Spectrometry: As constitutional isomers, the 1,4- and 1,5-disubstituted triazoles will have the identical molecular weight and thus the same molecular ion peak ([M]+ or [M+H]+) in a mass spectrum.[6] While fragmentation patterns may differ subtly, MS is used for confirming the molecular formula, not for primary isomer differentiation.

Comparative Data Summary

The following table summarizes the key diagnostic spectroscopic data for a representative pair of ethyl 1-benzyl-1H-1,2,3-triazole carboxylate isomers.

Spectroscopic Feature1,4-Isomer (Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate)1,5-Isomer (Ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate)Causality of Difference
Triazole Proton (¹H NMR) δ ~8.0-8.4 ppm (H5) [9][13]δ ~7.5-7.8 ppm (H4) [6][12]H5 is adjacent to two electronegative N atoms, causing greater deshielding.
Triazole Carbons (¹³C NMR) C4 (Substituted): δ ~140-148 ppmC5 (Protonated): δ ~122-128 ppm[10]C4 (Protonated): δ ~131-138 ppmC5 (Substituted): δ ~140-143 ppm[9][12]The substitution pattern directly dictates which carbon is quaternary vs. methine.
Molecular Ion (MS) Identical to 1,5-isomerIdentical to 1,4-isomerCompounds are constitutional isomers with the same molecular formula.

Experimental Protocols: A Self-Validating System

The trustworthiness of any characterization rests on a robust and reproducible synthesis. The following protocols describe the preparation of a model pair of triazole carboxylate isomers.

Workflow: From Synthesis to Characterization

G cluster_synthesis Synthesis (Regio-controlled) cluster_purification Purification cluster_characterization Spectroscopic Characterization s1 CuAAC for 1,4-Isomer p1 Work-up & Solvent Evaporation s1->p1 s2 RuAAC for 1,5-Isomer s2->p1 p2 Column Chromatography (Silica Gel) p1->p2 c1 ¹H & ¹³C NMR p2->c1 Key for Isomer ID c2 IR Spectroscopy p2->c2 c3 High-Resolution MS p2->c3

Caption: Standard experimental workflow for triazole synthesis and analysis.

Protocol 1: Synthesis of Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1,4-Isomer)

Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Benzyl azide (1.0 mmol, 1.0 equiv)

  • Ethyl propiolate (1.0 mmol, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.10 mmol, 10 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and Water (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add benzyl azide and ethyl propiolate.

  • Add the t-BuOH/H₂O solvent mixture and stir to create a suspension.

  • In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in a minimal amount of water.

  • Add the freshly prepared catalyst solution to the reaction flask.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole.

Protocol 2: Synthesis of Ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate (1,5-Isomer)

Method: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Materials:

  • Benzyl azide (1.0 mmol, 1.0 equiv)

  • Ethyl propiolate (1.0 mmol, 1.0 equiv)

  • Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Solvent: Anhydrous Toluene (10 mL)

Procedure:

  • Critical: This reaction is sensitive to oxygen and must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • To a flame-dried, three-necked round-bottom flask equipped with a condenser and magnetic stir bar, add the ruthenium catalyst Cp*RuCl(PPh₃)₂.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by benzyl azide and ethyl propiolate.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,5-disubstituted triazole.

Protocol 3: Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve a ~5-10 mg sample of the purified triazole in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14] Record ¹H, ¹³C, and optionally HSQC spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the pure solid or liquid sample using a thin film or KBr pellet method.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the exact mass of the molecular ion.

Conclusion

The regioselective synthesis of 1,2,3-triazoles is a solved problem, thanks to the distinct catalytic prowess of copper and ruthenium. For the researcher, the challenge lies in rigorous and accurate characterization. By understanding the underlying mechanistic principles and leveraging the diagnostic power of NMR spectroscopy, one can confidently and unambiguously differentiate between 1,4- and 1,5-disubstituted triazole carboxylates. The significant chemical shift difference of the triazole proton in the ¹H NMR spectrum serves as a rapid and reliable fingerprint, while ¹³C NMR and 2D correlation experiments provide irrefutable confirmation of the molecular architecture. This guide equips scientists with the necessary framework to ensure the structural integrity of their compounds, a non-negotiable prerequisite for success in drug discovery and materials science.

References

  • Boren, B. C. et al. (2008). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. Available at: [Link]

  • Rasmussen, L. K. et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13488-13545. Available at: [Link]

  • Dheer, D. et al. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2686-2718. Available at: [Link]

  • Wang, X. et al. (2022). One-Pot Synthesis of 2-C-Branched Glycosyl Triazoles by Integrating 1,2-Cyclopropanated Sugar Ring-Opening Azidation and CuAAC Reaction. The Journal of Organic Chemistry, 87(23), 15729-15741. Available at: [Link]

  • de Oliveira, R. N. et al. (2018). Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures. Sustainable Chemical and Pharmaceutical Development and Technology. Available at: [Link]

  • Ponomarev, D. S. et al. (2020). Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. Symmetry, 12(11), 1845. Available at: [Link]

  • Valle, M. A. et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. In NMR Spectroscopy in Modern Organic Chemistry. ACS Symposium Series. Available at: [Link]

  • Xu, Y. et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. Available at: [Link]

  • Rico-Ocampo, C. et al. (2024). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Molecules, 29(23), 5403. Available at: [Link]

  • Konno, T. et al. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 15(9), 2189. Available at: [Link]

  • Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Reddy, P. et al. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 4(3). Available at: [Link]

  • Li, M. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]

  • Xu, Y. et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. Available at: [Link]

  • Sharma, A. et al. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry. Available at: [Link]

  • Kumar, M. et al. (2023). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4). Available at: [Link]

  • Ghafoor, C. et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 1789-1823. Available at: [Link]

  • Vo, V. D. et al. (2018). SYNTHESIS OF 1,5-DISUBSTITUTED 1,2,3-TRIAZOLE VIA MULTI-COMPONENT REACTION. Neliti. Available at: [Link]

  • Kim, D. et al. (2018). Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes. The Journal of Organic Chemistry, 83(8), 4524-4532. Available at: [Link]

  • Mittapelly, N. et al. (2012). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 24(12), 5607-5611. Available at: [Link]

  • da Silva, F. et al. (2015). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Inorganic Chemistry Communications, 59, 24-29. Available at: [Link]

  • de Oliveira, H. C. et al. (2016). 1H-[4][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 27(11), 2056-2066. Available at: [Link]

  • Male, L. et al. (2020). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry, 18(9), 1736-1740. Available at: [Link]

  • Savych, M. et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(10), 1216. Available at: [Link]

  • dos Santos, M. S. et al. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Journal of the Brazilian Chemical Society, 31(7), 1500-1509. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers applying generic safety protocols to highly specialized bifunctional building blocks. Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a versatile intermediate heavily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and pharmaceutical development.

However, its unique structural motifs—a 1,2,3-triazole core, a reactive methyl ester, and an aliphatic nitrile (cyanopropyl) group—demand a highly specific, causality-driven approach to Personal Protective Equipment (PPE) and operational handling. This guide provides the definitive, self-validating safety and logistical framework for handling this compound.

Chemical Risk Profile & Mechanistic Causality

To design a robust safety protocol, we must first understand why this molecule poses specific risks. According to[1], PPE must serve as the final barrier tailored to the specific chemical hazards present:

  • 1,2,3-Triazole Core: Heterocyclic compounds of this class are established as severe eye irritants (GHS H319) and skin irritants (GHS H315)[2]. Standard safety glasses are insufficient; a liquid splash or aerosolized dust can bypass the sides of standard frames.

  • Cyanopropyl Moiety: Aliphatic nitriles can be absorbed through compromised skin barriers. While less acutely toxic than low-molecular-weight nitriles, prolonged dermal exposure can lead to localized sensitization and potential systemic absorption.

  • Methyl Carboxylate: Ester groups act as permeation enhancers. If the compound is dissolved in an organic solvent, the ester moiety facilitates rapid transport of the molecule through standard latex or thin nitrile gloves.

Hazard_Mitigation Hazard Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate Skin Skin Irritation & Absorption (Cyano & Ester Groups) Hazard->Skin Eye Severe Eye Irritation (Triazole Core) Hazard->Eye Inhalation Dust / Aerosol Inhalation (Particulate Hazard) Hazard->Inhalation Gloves Double Nitrile / Butyl Gloves (Prevents Permeation) Skin->Gloves Coat Fluid-Resistant Lab Coat (Barrier Protection) Skin->Coat Goggles Chemical Splash Goggles (ANSI Z87.1 Compliant) Eye->Goggles Hood Chemical Fume Hood (Face Velocity 80-120 fpm) Inhalation->Hood

Causality network mapping specific chemical hazards to required PPE and engineering controls.

Causality-Driven PPE Selection Matrix

PPE selection for this compound is dictated not just by the neat material, but by the solvents required to dissolve it (typically DMF, DMSO, or DCM for click chemistry). As outlined in[3], glove compatibility must be matched to the solvent carrier, as the solvent will dictate the breakthrough time of the solute.

PPE CategoryBaseline Requirement (Neat Compound)Solvent-Specific Upgrade (e.g., DMSO/DMF)Mechanistic Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Add Full Face Shield (if >100 mL volume)Triazole core causes severe eye irritation; goggles prevent capillary wicking[2].
Hand Double Nitrile Gloves (6 mil minimum)Butyl Rubber Outer GloveNitriles degrade rapidly in DMSO; butyl prevents rapid solvent permeation[3].
Body Flame-Resistant Cotton Lab CoatFluid-Impermeable ApronEster/cyano groups can absorb through standard cotton if spilled, holding hazards against the skin[4].
Respiratory Chemical Fume HoodN95/P100 Respirator (if hood fails)Prevents inhalation of aerosolized particulates during the weighing of the solid[3].

Operational Workflow & Methodologies

A self-validating protocol ensures that the system inherently checks its own safety. If a step fails, the failure is immediately obvious and contained.

PPE_Workflow Start Pre-Operation Assessment (Verify Hood Velocity) Donning Don PPE (Lab Coat, Goggles, Gloves) Start->Donning Hood Transfer to Fume Hood (Engineering Control) Donning->Hood Weighing Weighing & Solvation (Minimize Aerosolization) Hood->Weighing Reaction Execute Reaction (Closed System Addition) Weighing->Reaction Waste Segregate Waste (Nitrogenous Organics) Reaction->Waste Doffing Doff PPE & Wash Hands (Decontamination) Waste->Doffing

Step-by-step operational workflow for handling triazole derivatives safely.

Step-by-Step Handling Protocol:
  • Pre-Operation Verification: Verify that the chemical fume hood is operating at an optimal face velocity of 80–120 feet per minute (fpm). Self-Validation: Check the digital airflow monitor; an audible alarm indicates failure. Do not proceed.

  • PPE Donning Sequence: Don the flame-resistant lab coat. Apply the inner layer of standard nitrile gloves. If the protocol requires solvation in DMSO or DMF, don an outer layer of butyl rubber gloves. Finally, put on chemical splash goggles[5].

  • Weighing and Transfer:

    • Causality: Electrostatic forces can cause micro-particulate aerosolization during the weighing of triazole solids.

    • Action: Use an anti-static weighing boat. Perform all transfers strictly within the fume hood. Do not transport the unsealed container across the laboratory.

  • Reaction Execution: When adding the compound to a reaction vessel, utilize a closed-system addition funnel if working at scale (>5 grams) to mitigate vapor/dust displacement.

  • Doffing Sequence:

    • Remove the outer gloves inside the fume hood to contain solvent/chemical residue.

    • Seal the reaction vessel before removing it from the hood.

    • Doff the inner gloves and wash hands immediately with soap and water.

Disposal and Environmental Containment

Disposal protocols must account for the nitrogen-rich nature of the triazole and nitrile groups.

  • Solid Waste: Contaminated weighing boats, spatulas, and outer gloves must be disposed of in a designated hazardous solid waste container specifically labeled for "Nitrogenous Organic Compounds."

  • Liquid Waste: If dissolved in organic solvents, segregate into non-halogenated waste (if using DMSO/DMF/Ethyl Acetate) or halogenated waste (if using DCM). Critical Warning: Never mix nitrile-containing waste with strong aqueous acids, as this can trigger exothermic hydrolysis and the release of toxic vapors.

Emergency Response: Self-Validating Protocols

  • Skin Contact: Immediate removal of contaminated PPE. Flush the affected area with copious amounts of water for at least 15 minutes.

    • Validation: The presence of a localized red rash indicates the inner glove was compromised; log this as a near-miss and switch to thicker primary gloves or a different polymer material.

  • Eye Contact: Proceed immediately to the eyewash station. Flush for 15 minutes, holding eyelids open.

    • Validation: If a splash occurs and bypasses the eyewear, it validates the strict requirement for chemical splash goggles over standard safety glasses[3].

References

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • 1H-1,2,3-Triazole | CID 67516 - Safety and Hazards Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Research Council, NCBI Bookshelf URL:[Link]

  • Proper Use of Personal Protective Equipment (PPE) Source: Clinical Lab Manager URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: University of Vermont Risk Management URL:[Link]

Sources

×

Retrosynthesis Analysis

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methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate
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